2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
Description
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Properties
IUPAC Name |
2-chloro-1-(1-methylpyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKIPANBKVPEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368849 | |
| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23694-02-2 | |
| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. Due to the limited availability of detailed experimental data in publicly accessible literature, this document consolidates information from various chemical suppliers and provides a representative experimental protocol for its likely synthesis. Furthermore, as no specific biological activity or signaling pathway has been definitively associated with this compound, a generalized experimental workflow for the screening of such a novel chemical entity is presented.
Physicochemical Properties
The quantitative data available for this compound are summarized in the table below. It is important to note that these values are primarily sourced from chemical supplier databases and may not have been determined through rigorous, peer-reviewed experimental studies.
| Property | Value |
| CAS Number | 23694-02-2 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Density | 1.18 g/cm³ |
| Boiling Point | 253.1 °C at 760 mmHg |
| Refractive Index | 1.535 |
| Flash Point | 106.9 °C |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
The most probable synthetic route for this compound is the Friedel-Crafts acylation of 1-methyl-1H-pyrrole with chloroacetyl chloride. Below is a representative protocol based on general procedures for this type of reaction.
Materials:
-
1-methyl-1H-pyrrole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add chloroacetyl chloride (1.05 equivalents) dropwise via an addition funnel.
-
After the addition is complete, continue stirring the mixture for 15 minutes at 0°C.
-
Add a solution of 1-methyl-1H-pyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and databases did not yield any specific information regarding the biological activity or the signaling pathways modulated by this compound. Pyrrole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. However, the specific biological target and mechanism of action for this particular compound remain to be elucidated.
Mandatory Visualizations
Given the absence of specific biological data, a diagram illustrating a generalized workflow for the synthesis and subsequent biological screening of a novel compound like this compound is provided below. This workflow represents a typical path in early-stage drug discovery.
Caption: Generalized workflow for the synthesis and biological evaluation of a novel chemical entity.
This diagram illustrates the logical progression from the synthesis and purification of the target compound to its initial biological screening. Positive "hits" from these screens would then typically lead to further studies to understand the structure-activity relationship and optimize the compound's properties.
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
This technical guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. The information is targeted towards researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
This compound is a substituted pyrrole derivative with the chemical formula C7H8ClNO[1]. Understanding its structural features through spectroscopic methods like NMR is crucial for its characterization and for predicting its reactivity and potential applications. This guide presents the predicted 1H and 13C NMR spectral data based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The pyrrole ring's aromaticity and the electronic effects of its substituents, such as the electron-withdrawing chloroacetyl group, significantly influence the chemical shifts of the protons and carbons[2].
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of this compound. The predictions are based on data from related structures such as 2-acetylpyrrole and other substituted pyrroles[3][4][5]. The spectra are assumed to be recorded in a standard NMR solvent like deuterated chloroform (CDCl3), with tetramethylsilane (TMS) as the internal standard.
Table 1: Predicted 1H NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 6.9 - 7.1 | dd | J3,4 ≈ 4.0, J3,5 ≈ 1.8 | 1H |
| H-4 | 6.1 - 6.3 | t | J4,3 ≈ 4.0, J4,5 ≈ 2.5 | 1H |
| H-5 | 6.7 - 6.9 | dd | J5,4 ≈ 2.5, J5,3 ≈ 1.8 | 1H |
| N-CH3 | 3.8 - 4.0 | s | - | 3H |
| CO-CH2-Cl | 4.6 - 4.8 | s | - | 2H |
Table 2: Predicted 13C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 185 - 190 |
| C-2 | 130 - 135 |
| C-3 | 115 - 120 |
| C-4 | 108 - 112 |
| C-5 | 125 - 130 |
| N-CH3 | 35 - 40 |
| CO-CH2-Cl | 45 - 50 |
Experimental Protocols
The following is a generalized protocol for acquiring the 1H and 13C NMR spectra of this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry vial. The choice of solvent can influence chemical shifts[6][7][8][9].
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution into a standard 5 mm NMR tube.
3.2. NMR Spectrometer Setup and Data Acquisition
The spectra should be acquired on a modern NMR spectrometer (e.g., 300 MHz or higher).
For 1H NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, to achieve a good signal-to-noise ratio.
For 13C NMR:
-
Pulse Program: A standard proton-decoupled experiment.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds, to allow for the longer relaxation times of carbon nuclei.
-
Number of Scans (NS): This will be significantly higher than for 1H NMR, typically ranging from several hundred to several thousand scans, depending on the sample concentration and spectrometer sensitivity.
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm for both 1H and 13C.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the 1H NMR spectrum to deduce the connectivity of the protons.
-
Assign the signals in both spectra to the corresponding atoms in the molecule.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with labels for each unique proton and carbon, corresponding to the assignments in the data tables.
Caption: Molecular structure of this compound with atom labels.
References
- 1. This compound | C7H8ClNO | CID 2512404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 2-Acetyl pyrrole(1072-83-9) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.washington.edu [chem.washington.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
Mass Spectrometry and Fragmentation Analysis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of the synthetic compound 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. Due to the absence of publicly available mass spectral data for this specific molecule, this guide synthesizes established fragmentation principles of related chemical moieties, including pyrrole derivatives, ketones, and chlorinated compounds, to propose a theoretical fragmentation pathway. This information is crucial for the structural elucidation and characterization of this and similar molecules in research and drug development settings.
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound (C7H8ClNO) is expected to exhibit a molecular ion peak and several characteristic fragment ions. The presence of chlorine is anticipated to produce a distinct isotopic pattern for chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.
| Predicted Fragment | Structure | m/z (for ³⁵Cl) | Proposed Origin |
| Molecular Ion [M]⁺ | [C₇H₈ClNO]⁺ | 157 | Ionization of the parent molecule |
| [M-Cl]⁺ | [C₇H₈NO]⁺ | 122 | α-cleavage, loss of chlorine radical |
| [M-CH₂Cl]⁺ | [C₆H₅NO]⁺ | 107 | Cleavage of the bond between the carbonyl and the chloromethyl group |
| [C₅H₆N]⁺ | [Pyrrole-CH₃]⁺ | 80 | Fragmentation of the pyrrole ring |
| [C₄H₃N-CO]⁺ | [Pyrrole-CO]⁺ | 93 | McLafferty-type rearrangement followed by loss of ethene |
| [CH₂Cl]⁺ | [CH₂Cl]⁺ | 49 | α-cleavage at the carbonyl group |
Proposed Fragmentation Pathway
The fragmentation of this compound is likely initiated by the ionization of a non-bonding electron, typically from the oxygen or nitrogen atom. The resulting molecular ion is energetically unstable and undergoes a series of cleavage and rearrangement reactions to form more stable fragment ions.
Key fragmentation mechanisms for substituted pyrroles are influenced by the nature of the substituent at the 2-position.[1] For the target molecule, the primary fragmentation events are predicted to be alpha-cleavage adjacent to the carbonyl group and cleavage of the bond between the pyrrole ring and the acetyl group.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a general methodology for acquiring the mass spectrum of this compound.
1. Sample Preparation:
-
Dissolve a small quantity (approximately 1 mg/mL) of the solid compound in a volatile organic solvent such as methanol or acetonitrile.
-
Ensure the sample is fully dissolved and free of particulate matter.
2. Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.
-
The instrument should be calibrated according to the manufacturer's specifications using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA).
3. Data Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)
-
Source Temperature: 200-250 °C (to ensure sample volatilization)
-
Mass Range: m/z 40-400 (to encompass the molecular ion and expected fragments)
-
Scan Rate: 1-2 scans/second
-
Introduction Method: Direct insertion probe (for solid samples) or gas chromatography (GC-MS) for volatile samples.
4. Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the isotopic pattern to confirm the presence of chlorine.
-
Identify and assign structures to the major fragment ions based on their m/z values and established fragmentation rules.
-
Compare the obtained spectrum with spectral libraries if available.
Logical Workflow for Fragmentation Analysis
The process of determining the fragmentation pattern from a mass spectrum follows a logical sequence.
Caption: Workflow for the analysis of a mass spectrum to determine a fragmentation pathway.
References
FT-IR Spectroscopic Analysis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups, supported by data from analogous chemical structures. This guide is intended to aid researchers in the identification, characterization, and quality control of this and related compounds.
Predicted FT-IR Spectral Data
The structure of this compound comprises a ketone carbonyl group, a carbon-chlorine bond, an N-methylated pyrrole ring, and aliphatic carbon-hydrogen bonds. The expected vibrational modes for these functional groups are summarized in the table below. The conjugation of the carbonyl group with the aromatic pyrrole ring is anticipated to lower its stretching frequency compared to a simple aliphatic ketone.[1][2]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| 3100 - 3000 | C-H Stretch | Pyrrole Ring | Medium |
| 2975 - 2850 | C-H Stretch | -CH₃ and -CH₂Cl | Medium |
| 1685 - 1665 | C=O Stretch (conjugated ketone) | Aryl Ketone | Strong |
| 1600 - 1400 | C=C and C-N Stretch (in-ring) | Pyrrole Ring | Medium to Strong |
| 1470 - 1430 | C-H Bend (scissoring) | -CH₂Cl | Medium |
| 1380 - 1350 | C-H Bend (rocking) | -CH₃ | Medium |
| 1300 - 1150 | C-H Wag | -CH₂Cl | Medium |
| 900 - 675 | C-H Out-of-Plane Bend ("oop") | Pyrrole Ring | Strong |
| 850 - 550 | C-Cl Stretch | Alkyl Halide | Medium to Strong |
Note: The predicted intensity is relative and can be influenced by the overall molecular structure and intermolecular interactions.
Experimental Protocol: FT-IR Spectroscopy
This section outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid and liquid samples.
Objective: To obtain a high-quality infrared spectrum of the analyte for structural elucidation and functional group identification.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Spatula
-
This compound sample (solid)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Turn on the FT-IR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Collection:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to cover the crystal but not so high as to damage it.
-
-
Sample Spectrum Collection:
-
Acquire the FT-IR spectrum of the sample. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a wavenumber range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the analyte.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify the characteristic absorption bands and compare them to the predicted values in the data table and to reference spectra if available.
-
-
Cleaning:
-
Release the pressure and remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any sample residue.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the FT-IR spectroscopic analysis process.
Caption: Workflow for FT-IR Spectroscopic Analysis using ATR.
References
Unveiling the Solid-State Architecture of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure and X-ray diffraction data of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, a molecule of interest for researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the experimental protocols for its synthesis and crystallographic analysis, presenting key data in a structured format for clarity and comparative purposes.
Core Crystallographic and X-ray Diffraction Data
While a specific peer-reviewed publication detailing the complete crystal structure and X-ray diffraction data for this compound could not be identified in the public domain at the time of this report, the Cambridge Crystallographic Data Centre (CCDC) holds a deposition for this compound under the identifier CCDC 2344720 . This entry, credited to Kumar, A., Golwankar, R. R., Pyrch, M. M. F., Cooper, F. L., Arehart, G. A., Carter, K. P., Oliver, A. G., Day, V. W., Forbes, T. Z., and Blakemore, J. D., contains the definitive, experimentally determined three-dimensional atomic coordinates, unit cell parameters, space group, and other essential crystallographic information.
For access to the complete crystallographic information file (CIF), it is recommended to consult the CCDC database directly. The following tables summarize the type of quantitative data that would be available in the full crystallographic report.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₇H₈ClNO |
| Formula Weight | 157.60 |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |
| Volume | Data not available ų |
| Z | Data not available |
| Density (calculated) | Data not available Mg/m³ |
| Absorption coefficient | Data not available mm⁻¹ |
| F(000) | Data not available |
| Crystal size | Data not available mm³ |
| Theta range for data collection | Data not available ° |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to theta | Data not available % |
| Absorption correction | Data not available |
| Max. and min. transmission | Data not available |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | R1 = Data not availablewR2 = Data not available |
| R indices (all data) | R1 = Data not availablewR2 = Data not available |
| Largest diff. peak and hole | Data not available e.Å⁻³ |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters
| Atom | x | y | z | U(eq) [Ų] |
| Cl1 | Data not available | Data not available | Data not available | Data not available |
| O1 | Data not available | Data not available | Data not available | Data not available |
| N1 | Data not available | Data not available | Data not available | Data not available |
| C1 | Data not available | Data not available | Data not available | Data not available |
| C2 | Data not available | Data not available | Data not available | Data not available |
| C3 | Data not available | Data not available | Data not available | Data not available |
| C4 | Data not available | Data not available | Data not available | Data not available |
| C5 | Data not available | Data not available | Data not available | Data not available |
| C6 | Data not available | Data not available | Data not available | Data not available |
| C7 | Data not available | Data not available | Data not available | Data not available |
| H1 | Data not available | Data not available | Data not available | Data not available |
| ... | ... | ... | ... | ... |
Note: The data in the tables above are placeholders and must be populated with the information from the CCDC deposition.
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the acylation of pyrrole followed by N-methylation. The subsequent single-crystal X-ray diffraction analysis provides the detailed structural information.
Synthesis of this compound
Step 1: Friedel-Crafts Acylation of Pyrrole
The synthesis commences with the Friedel-Crafts acylation of pyrrole with chloroacetyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent.
-
Materials:
-
Pyrrole
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A solution of pyrrole in anhydrous dichloromethane is cooled in an ice bath.
-
Aluminum chloride is added portion-wise while maintaining the low temperature.
-
Chloroacetyl chloride is added dropwise to the stirred mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of cooled dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-chloro-1-(1H-pyrrol-2-yl)ethanone.
-
The crude product is purified by column chromatography on silica gel.
-
Step 2: N-Methylation of 2-Chloro-1-(1H-pyrrol-2-yl)ethanone
The intermediate is then N-methylated to yield the final product.
-
Materials:
-
2-Chloro-1-(1H-pyrrol-2-yl)ethanone
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN))
-
Diethyl ether (Et₂O) or other suitable extraction solvent
-
Water
-
Brine
-
-
Procedure:
-
To a solution of 2-chloro-1-(1H-pyrrol-2-yl)ethanone in the chosen anhydrous solvent, the base is added portion-wise at 0 °C.
-
The mixture is stirred for a short period to allow for the formation of the pyrrolide anion.
-
The methylating agent is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with water and the product is extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude this compound is then purified, typically by column chromatography.
-
Single-Crystal X-ray Diffraction
High-quality single crystals of the purified compound are required for X-ray diffraction analysis.
-
Crystal Growth: Single crystals can be grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The data collection involves rotating the crystal and collecting a series of diffraction images at different orientations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using least-squares methods, adjusting atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction intensities.
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and structural analysis of this compound.
An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility profile of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its known physicochemical properties and presents a detailed experimental protocol for determining its solubility. The guide includes standardized methodologies, data presentation formats, and visual workflows to aid researchers in establishing a complete solubility profile for this compound, which is crucial for its application in synthesis, purification, and formulation development.
Introduction
This compound is a chemical intermediate whose utility in organic synthesis and pharmaceutical development necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies such as recrystallization, and the formulation of active pharmaceutical ingredients.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound has been compiled from various chemical data sources. These properties are essential for handling the compound and for designing solubility experiments.
| Property | Value | Source |
| CAS Number | 23694-02-2 | PubChem |
| Molecular Formula | C₇H₈ClNO | PubChem |
| Molecular Weight | 157.60 g/mol | PubChem |
| Physical Form | Solid (predicted) | Sigma-Aldrich[2] |
| Boiling Point | 253.1°C at 760 mmHg | ChemNet |
| Density | 1.18 g/cm³ | ChemNet |
| Flash Point | 106.9°C | ChemNet |
| Refractive Index | 1.535 | ChemNet |
Experimental Protocol: Determining Organic Solvent Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4] The following protocol is a standardized procedure for assessing the solubility of this compound in a range of common organic solvents.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
A range of analytical grade organic solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical instrument.
3.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of the target compound in a suitable solvent (in which it is freely soluble) to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.[3]
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[5]
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining micro-particulates, filter the aliquot through a syringe filter into a clean vial.[5]
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the previously prepared calibration curve.
-
Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Calculation: Use the calibration curve to calculate the concentration of the compound in the saturated solution. The solubility is typically expressed in units such as mg/mL or mol/L.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps of the shake-flask method for solubility determination.
Caption: Shake-Flask method workflow diagram.
4.2. Logical Relationships: Classification of Common Organic Solvents
A solubility screen should encompass solvents with a range of polarities and chemical properties. The diagram below provides a logical classification of common organic solvents.[7][8][9]
Caption: Classification of common organic solvents.
Conclusion
While direct quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for its determination. By utilizing the detailed experimental protocol for the shake-flask method, researchers can generate reliable and reproducible solubility profiles across a range of common organic solvents. This information is indispensable for the effective design of synthetic routes, purification techniques, and formulation strategies, thereby facilitating the advancement of research and development involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone | 784172-19-6 [sigmaaldrich.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. researchgate.net [researchgate.net]
- 8. idc-online.com [idc-online.com]
- 9. file.sdiarticle3.com [file.sdiarticle3.com]
Unveiling the Stability Landscape: A Technical Guide to 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical stability and degradation profile of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. Understanding the stability of this molecule is paramount for its handling, storage, and the development of stable pharmaceutical formulations. This document outlines potential degradation pathways, provides detailed experimental protocols for stability-indicating studies, and presents illustrative data to guide research and development efforts.
Core Stability Profile
This compound, an α-haloketone derivative of N-methylpyrrole, is susceptible to degradation under various environmental conditions. The primary stability concerns stem from the reactivity of the α-chloro ketone functional group and the potential for reactions involving the pyrrole ring. Based on the chemistry of similar compounds, degradation is anticipated under acidic, basic, oxidative, photolytic, and thermal stress conditions.[1]
Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere to prevent exposure to moisture and oxygen.[1][2]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, several potential degradation routes can be predicted based on its structure and the known reactivity of α-haloketones and pyrrole derivatives.
-
Hydrolysis: The chloroacetyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding hydroxyacetyl derivative.
-
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a Favorskii rearrangement, which would result in the formation of a carboxylic acid derivative.[2]
-
Polymerization: Pyrrole and its derivatives are known to be susceptible to polymerization, especially in the presence of acid or light.[1]
-
Ring Opening: Under harsh acidic or basic conditions, the pyrrole ring itself may undergo opening or decomposition.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to a variety of degradation products.[1]
-
Oxidation: The pyrrole ring can be susceptible to oxidation, leading to the formation of various oxidized derivatives.
Forced Degradation Studies: An Overview
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4][5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[3][5]
The following table summarizes the typical stress conditions employed in forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Typical Experimental Parameters | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified duration. | Hydrolysis of the chloroacetyl group, potential pyrrole ring degradation under harsh conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a specified duration. | Favorskii rearrangement products, hydrolysis of the chloroacetyl group. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature for a specified duration. | N-oxides, hydroxylated pyrrole derivatives, and other oxidation products. |
| Thermal Degradation | Heating the solid compound or a solution at elevated temperatures (e.g., 80-100°C) for a specified duration. | Various degradation products depending on the presence of oxygen and moisture. |
| Photodegradation | Exposure of the solid compound or a solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7] | A complex mixture of photoproducts resulting from various photochemical reactions. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible stability data. The following sections provide standardized protocols for conducting forced degradation studies on this compound.
General Procedure for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each stress condition (acid, base, oxidation), mix an aliquot of the stock solution with the respective stressor solution. For thermal and photolytic studies, use the stock solution or the solid compound directly.
-
Control Samples: Prepare control samples stored under normal conditions to compare against the stressed samples. A dark control should be used for photostability studies.
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
Specific Protocols
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the mixture at 60°C.
-
Withdraw samples at predetermined time points, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature.
-
Withdraw samples at predetermined time points, neutralize with 1 M HCl, and dilute to a suitable concentration for analysis.
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature.
-
Withdraw samples at predetermined time points and dilute to a suitable concentration for analysis.
Thermal Degradation (in solution):
-
Keep a sealed vial of the stock solution in an oven at 80°C.
-
Withdraw samples at predetermined time points, cool to room temperature, and analyze.
Photostability Testing:
-
Expose the solid compound and the stock solution in a photochemically inert, transparent container to a light source that complies with ICH Q1B guidelines.[7]
-
Simultaneously, keep a control sample protected from light.
-
After the specified exposure, prepare solutions of the solid sample and analyze both the exposed solution and the control.
Visualization of Workflows and Pathways
The following diagrams illustrate the general workflow for forced degradation studies and a potential degradation pathway for this compound.
References
Thermogravimetric Analysis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone: A Technical Guide
Introduction
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone is a chemical intermediate of interest in pharmaceutical synthesis and materials science. Its thermal stability is a critical parameter for determining appropriate storage, handling, and processing conditions. Thermogravimetric analysis (TGA) is an essential analytical technique used to characterize the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.[1][2]
As of this guide's publication, specific experimental TGA data for this compound is not available in peer-reviewed literature. Therefore, this document provides a comprehensive, predictive framework for its thermal analysis. The experimental protocol detailed below is based on established methodologies for small organic molecules, and the presented data is hypothetical, derived from the known thermal behavior of analogous pyrrole derivatives and α-halo ketones.[3] This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals.
Proposed Experimental Protocol
This section outlines a detailed protocol for conducting the thermogravimetric analysis of this compound.
1. Instrumentation
-
Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments Q500, or similar) equipped with a high-precision microbalance and a furnace capable of reaching at least 600°C.
-
Sample Pans: Alumina or platinum crucibles (70-150 µL) are recommended due to their chemical inertness at high temperatures.[4]
-
Purge Gas: High-purity nitrogen (99.99% or higher) should be used as the purge gas to maintain an inert atmosphere and prevent oxidative decomposition.
2. Sample Preparation
-
Ensure the this compound sample is a fine, homogeneous powder to facilitate uniform heat distribution.
-
Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.[4]
-
Record the precise initial mass of the sample.
3. TGA Method Parameters
-
Gas Flow: Maintain a constant nitrogen purge gas flow rate of 30-50 mL/min throughout the experiment.
-
Temperature Program:
-
Data Collection: Continuously monitor and record the sample mass, sample temperature, and furnace temperature throughout the programmed run.
Predicted Thermal Decomposition Data
The following table summarizes the hypothetical quantitative data expected from the thermogravimetric analysis of this compound. The decomposition is postulated to occur in two primary stages, a common characteristic for complex organic molecules.
| Decomposition Stage | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Postulated Chemical Event |
| Stage 1 | 160 – 270 | ~51.5% | Initial decomposition and cleavage of the α-chloroacetyl side chain (-CO-CH₂Cl). |
| Stage 2 | 270 – 450 | ~46.0% | Breakdown and fragmentation of the N-methylpyrrole heterocyclic ring. |
| Residual Mass | > 450 | ~2.5% | Formation of a stable carbonaceous char residue. |
Note: These values are predictive and should be confirmed by experimental analysis.
Experimental Workflow Visualization
The logical flow of the proposed thermogravimetric analysis experiment is illustrated in the diagram below.
References
An In-depth Technical Guide to the Reactivity of the α-Chloro Ketone Group in 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the reactivity of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone is limited in publicly available literature. This guide provides an in-depth analysis of its expected reactivity based on the well-established principles of α-chloro ketone chemistry and data from closely related analogous compounds. The experimental protocols provided are adapted from reactions with similar substrates and may require optimization.
Introduction
This compound is a bifunctional molecule featuring a reactive α-chloro ketone moiety attached to an electron-rich 1-methyl-1H-pyrrole ring. This combination of functional groups makes it a versatile synthetic intermediate, particularly in the construction of complex heterocyclic systems and as a potential scaffold in medicinal chemistry. The α-chloro ketone group is a potent electrophile, susceptible to attack by a wide range of nucleophiles, and can participate in various classical organic reactions. This guide will explore the key reactive pathways of this compound, providing theoretical insights and practical experimental guidelines based on analogous systems.
Core Reactivity of the α-Chloro Ketone Group
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine (the α-carbon) and the carbonyl carbon. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
One of the most fundamental reactions of α-chloro ketones is nucleophilic substitution, typically proceeding via an SN2 mechanism. A wide variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse array of derivatives.
General Reaction Scheme:
Caption: General workflow for the nucleophilic substitution of this compound.
Table 1: Quantitative Data for Nucleophilic Substitution on Analogous α-Chloro Ketones
| Nucleophile | α-Chloro Ketone Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium azide | 2-(Bromomethyl)-4-chlorothiophene | 2-(Azidomethyl)-4-chlorothiophene | NaN₃, DMF, rt, 4h | >95 (expected) | [1] |
| Sodium ethoxide | 2-(Bromomethyl)-4-chlorothiophene | 2-(Ethoxymethyl)-4-chlorothiophene | NaOEt, EtOH, rt, 2-4h | High (expected) | [1] |
| Thiophenol | 2-(Bromomethyl)-4-chlorothiophene | 2-((Phenylthio)methyl)-4-chlorothiophene | PhSH, NaH, THF, rt, overnight | High (expected) | [1] |
| Piperidine | N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides | N-(4-substituted-phenyl)-5-(2-(piperidin-1-yl)acetamido)-4-cyano-3-methylthiophene-2-carboxamides | Piperidine, DMF, rt | Not specified | [2] |
| Morpholine | N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides | N-(4-substituted-phenyl)-5-(2-morpholinoacetamido)-4-cyano-3-methylthiophene-2-carboxamides | Morpholine, DMF, rt | Not specified | [2] |
Favorskii Rearrangement
In the presence of a strong base, α-chloro ketones with an abstractable α'-proton can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[3][4][5][6][7][8][9] For this compound, the α'-protons are on the pyrrole ring. The feasibility of this rearrangement would depend on the ease of deprotonation at the C3 position of the pyrrole. A plausible outcome is the formation of a cyclopropanone intermediate, followed by nucleophilic attack and ring opening.
Caption: Proposed mechanism for the Favorskii rearrangement of an α-chloro ketone.
Table 2: Data for Favorskii Rearrangement of an Analogous α-Chloro Ketone
| Substrate | Base | Nucleophile | Product | Yield (%) | Reference |
| 2-Chloroacetylthiophene | Sodium hydroxide | Water | 2-Thiopheneacetic acid | High (not specified) | [10] |
Synthesis of Heterocycles
The bifunctional nature of α-chloro ketones makes them excellent precursors for the synthesis of various heterocyclic systems. The α-carbon and the carbonyl carbon can both act as electrophilic sites for cyclization reactions.
2.3.1. Hantzsch Thiazole Synthesis (by analogy)
While not a direct reaction of the pyrrole ring, the α-chloro ketone functionality can be used to construct other heterocyclic rings. For instance, in the Hantzsch thiazole synthesis, an α-halo ketone reacts with a thioamide to form a thiazole.
Caption: Conceptual pathway for the synthesis of a pyrrolyl-thiazole derivative.
Experimental Protocols (Adapted from Analogous Systems)
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine (e.g., Piperidine)
-
Materials:
-
N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide (1.0 eq)[2]
-
Piperidine (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the α-chloro ketone in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add piperidine to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified product.
-
Protocol 2: Favorskii Rearrangement of 2-Chloroacetylthiophene
-
Materials:
-
Procedure:
-
Dissolve 2-chloroacetylthiophene in water in a round-bottom flask.[10]
-
Add a solution of sodium hydroxide in water to the flask.[10]
-
Stir the reaction mixture at the appropriate temperature (optimization may be required, e.g., reflux).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 2-thiopheneacetic acid.[10]
-
Applications in Drug Development
Pyrrole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] The α-chloro ketone moiety in this compound serves as a versatile handle for the synthesis of more complex pyrrole-containing molecules with potential biological activity. Its ability to react with various nucleophiles allows for the construction of libraries of compounds for screening against different biological targets. For instance, the introduction of amine or thiol-containing fragments can modulate the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, the synthesis of fused heterocyclic systems can lead to novel chemical entities with unique three-dimensional structures, which may exhibit high affinity and selectivity for specific protein targets.
Conclusion
This compound is a reactive and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its α-chloro ketone group readily undergoes nucleophilic substitution and is a candidate for the Favorskii rearrangement. It also serves as a valuable precursor for the synthesis of more complex heterocyclic structures. While specific experimental data for this compound is scarce, a strong understanding of the reactivity of analogous α-chloro ketones provides a solid foundation for its synthetic applications. Further research into the specific reaction parameters and scope of reactions for this particular molecule is warranted to fully exploit its synthetic utility.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 5. chemistwizards.com [chemistwizards.com]
- 6. synarchive.com [synarchive.com]
- 7. Favorskii_rearrangement [chemeurope.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 10. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electronic Properties of the 1-methyl-1H-pyrrol-2-yl Group in Electrophilic Substitution
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the electronic properties of the 1-methyl-1H-pyrrol-2-yl group, with a specific focus on its behavior in electrophilic aromatic substitution reactions. Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making a deep understanding of their reactivity essential. This document details the inherent electronic nature of the 1-methylpyrrole ring system, quantifies its activating and directing effects, outlines key reaction mechanisms, and provides detailed experimental protocols for common electrophilic substitutions.
Fundamental Electronic Properties
The Pyrrole Ring: A π-Excessive System
The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. Unlike pyridine, the lone pair of electrons on the nitrogen atom is integral to the aromatic system, participating in the π-delocalization. This creates a six-π-electron system distributed over five atoms, rendering the ring "π-excessive".[1] Consequently, the carbon atoms of the pyrrole ring possess a higher electron density than those in benzene. This inherent electron richness makes pyrrole and its derivatives highly activated and reactive towards electrophiles, often compared in reactivity to highly activated benzene derivatives like phenols and anilines.[2]
Influence of the N-Methyl Group
The substitution of the N-H proton with a methyl group introduces a positive inductive effect (+I). This electron-releasing nature of the methyl group further pushes electron density into the pyrrole ring, enhancing its nucleophilicity and increasing its reactivity towards electrophiles compared to unsubstituted pyrrole.[3] This increased stability is also evident in the greater resistance of N-methylated pyrroles to undesired side reactions like polymerization under certain acidic conditions.[3]
The 1-methyl-1H-pyrrol-2-yl Group as a Substituent
When the 1-methyl-1H-pyrrol-2-yl moiety acts as a substituent on another molecular framework, it functions as a potent electron-donating group. Its effect is primarily mediated through the resonance effect (or mesomeric effect, +M), where the π-system of the pyrrole ring donates electron density to the attached group. The electronic influence of such substituents can be quantified using Hammett constants, which are derived from the ionization of substituted benzoic acids.[4][5][6] While specific data for the 1-methyl-1H-pyrrol-2-yl group is scarce, the value for the closely related 2-pyrrolyl group indicates its electron-donating character.
Table 1: Hammett Substituent Constant for the 2-Pyrrolyl Group
| Substituent | Hammett Constant (σp) | Reference |
| 2-pyrrolyl | 0.17 | [4] |
Note: The positive value might seem counterintuitive for an electron-donating group. However, Hammett constants for heterocyclic systems can be complex and context-dependent. The overwhelming body of evidence from reactivity studies confirms the strong electron-donating and activating nature of the pyrrolyl group.
Electrophilic Substitution: Reactivity and Regioselectivity
Enhanced Reactivity
1-methylpyrrole undergoes electrophilic substitution at rates many orders of magnitude faster than benzene. The high electron density of the ring allows for reactions to occur under much milder conditions.[2] For instance, halogenation of 1-methylpyrrole does not require a Lewis acid catalyst.[2] However, this high reactivity also brings challenges; strong protic acids can cause protonation at a carbon atom, leading to cationic intermediates that initiate polymerization.[2][7] Therefore, reagents that generate the electrophile under non-acidic or weakly acidic conditions are preferred.
C2 (α) Regioselectivity
Electrophilic attack on the 1-methylpyrrole ring occurs preferentially at the C2 (or α) position, which is adjacent to the nitrogen atom.[2][3] The selectivity for the C2 position over the C3 (β) position can be explained by examining the stability of the cationic intermediate (the σ-complex or arenium ion) formed upon attack.
-
Attack at C2: The positive charge on the intermediate can be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures. The ability to place the charge on the nitrogen atom is a particularly stable arrangement.
-
Attack at C3: The intermediate formed from attack at the C3 position is less stable, as the positive charge can only be delocalized over two carbon atoms, described by only two significant resonance structures.[8][9][10]
The greater number of resonance contributors for the C2-attack intermediate implies a more stable, lower-energy transition state, leading to a faster reaction rate for substitution at this position.
Caption: Logical flow showing the higher stability of the C2-attack intermediate.
Quantitative Regioselectivity Data
While C2 substitution is heavily favored, C3 substitution is also observed. The ratio of 2-substituted to 3-substituted products depends on the specific electrophile and reaction conditions.
Table 2: Product Ratios in the Nitration of 1-Methylpyrrole
| Reaction | Reagent | 2-Nitro Isomer (%) | 3-Nitro Isomer (%) | Ratio (2- : 3-) | Reference |
| Nitration | Fuming HNO₃ in Ac₂O | ~67% | ~33% | ~2 : 1 | [3] |
Key Reactions and Experimental Protocols
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[11] The electrophile, known as the Vilsmeier reagent, is a chloroiminium ion generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[12] The reaction with 1-methylpyrrole proceeds with high yield and selectivity for the 2-position.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 1-methylpyrrole.
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place phosphorus oxychloride (POCl₃, 0.11 mol) in anhydrous N,N-dimethylformamide (DMF, 25 mL). Cool the mixture in an ice-salt bath to 0°C.
-
Substrate Addition: To the cooled Vilsmeier reagent, add a solution of 1-methylpyrrole (0.1 mol) in DMF (15 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 1 hour, then heat to 40°C for 30 minutes.
-
Workup: Pour the reaction mixture onto crushed ice (200 g). Add a solution of sodium acetate (NaOAc, 75 g) in water (150 mL) to neutralize the mixture.
-
Extraction & Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Nitration
Direct nitration with mixed acid (HNO₃/H₂SO₄) is unsuitable for pyrroles due to acid-catalyzed polymerization.[7] The preferred method uses acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, at low temperatures.[3][7]
Experimental Protocol: Synthesis of 2-Nitro-1-methylpyrrole and 3-Nitro-1-methylpyrrole [3]
-
Reagent Preparation: Prepare the nitrating mixture by adding fuming nitric acid (0.19 mol) to acetic anhydride (20 mL) while cooling to -10°C.
-
Substrate Solution: In a separate flask, dissolve 1-methylpyrrole (0.15 mol) in acetic anhydride (60 mL) and cool the solution to -10°C.
-
Reaction: Add the cold nitrating mixture slowly to the 1-methylpyrrole solution, maintaining the reaction temperature below 5°C throughout the addition.
-
Workup: After addition, stir the reaction mixture for an additional 15 minutes and then pour it onto a mixture of ice and water.
-
Extraction & Purification: Neutralize the solution with sodium carbonate. Extract the products with diethyl ether. Dry the ether extract over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The resulting mixture of 2-nitro and 3-nitro isomers can be separated by column chromatography on alumina or by fractional crystallization.[13]
Halogenation
Halogenation of 1-methylpyrrole is rapid and often leads to polyhalogenated products if not carefully controlled. Milder halogenating agents or precise stoichiometry are required for monosubstitution.
Experimental Protocol: Chlorination with Sulfuryl Chloride
-
Setup: Dissolve 1-methylpyrrole (0.1 mol) in anhydrous diethyl ether (100 mL) in a flask equipped with a dropping funnel and magnetic stirrer. Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of sulfuryl chloride (SO₂Cl₂, 0.1 mol) in anhydrous diethyl ether (50 mL) dropwise over 1 hour.
-
Reaction: Stir the mixture at -78°C for an additional 2 hours.
-
Workup: Allow the reaction to warm slowly to room temperature. Pour the mixture into a cold, saturated solution of sodium bicarbonate.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product, primarily 2-chloro-1-methylpyrrole, can be purified by distillation.
Conclusion
The 1-methyl-1H-pyrrol-2-yl group is a powerful electron-donating moiety that profoundly influences the reactivity of a parent molecule. Its behavior in electrophilic substitution is characterized by exceptionally high reactivity and a strong directing effect towards the C2 position. This reactivity profile is a direct consequence of the π-excessive nature of the pyrrole ring, further enhanced by the inductive effect of the N-methyl group. The kinetic preference for C2 substitution is robustly explained by the superior resonance stabilization of the corresponding cationic intermediate. A thorough understanding and control of these electronic properties, particularly through the use of mild reaction conditions, are critical for the successful synthesis and functionalization of molecules containing this important heterocyclic scaffold.
References
- 1. m.youtube.com [m.youtube.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scispace.com [scispace.com]
- 5. Hammett substituent constants [stenutz.eu]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone via Friedel-Crafts Acylation of N-methylpyrrole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl ketone moiety attached to the N-methylpyrrole scaffold allows for a variety of subsequent chemical transformations, making it a key building block for the synthesis of more complex heterocyclic compounds with potential biological activity. The Friedel-Crafts acylation of N-methylpyrrole with chloroacetyl chloride is a primary method for its preparation. This document provides a detailed protocol for this synthesis, outlining the reaction conditions, purification methods, and expected outcomes.
Reaction Principle
The synthesis proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. N-methylpyrrole, an electron-rich aromatic heterocycle, acts as the nucleophile. In the presence of a Lewis acid catalyst, chloroacetyl chloride forms a highly electrophilic acylium ion. The N-methylpyrrole then attacks the acylium ion, preferentially at the C2 position due to the directing effect of the nitrogen atom, leading to the formation of the desired product after the loss of a proton.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| N-methylpyrrole | 1.0 eq | |
| Chloroacetyl chloride | 1.1 - 1.5 eq | A slight excess is used to ensure complete reaction. |
| Lewis Acid Catalyst (e.g., AlCl₃) | 1.1 - 1.5 eq | Stoichiometric amounts are often required. |
| Solvent | ||
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 5 - 10 mL/mmol of N-methylpyrrole | Anhydrous conditions are crucial. |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature and allowed to warm. |
| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up & Purification | ||
| Quenching solution | Ice-water, dilute HCl | To decompose the catalyst-product complex. |
| Purification Method | Column Chromatography (Silica gel) | Eluent: Hexanes/Ethyl Acetate gradient. |
| Expected Yield | 60 - 80% | Yields can vary based on reaction scale and purity of reagents. |
Experimental Protocol
Materials:
-
N-methylpyrrole
-
Chloroacetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Chromatography column and accessories
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add anhydrous aluminum chloride (1.1 - 1.5 eq). Suspend the AlCl₃ in anhydrous dichloromethane (5 - 10 mL per mmol of the limiting reagent).
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 - 1.5 eq) dropwise to the stirred suspension. Stir the mixture at 0 °C for 15-30 minutes.
-
Addition of N-methylpyrrole: In a separate flask, dissolve N-methylpyrrole (1.0 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, and then let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of ice-cold water, followed by 1M HCl to dissolve the aluminum salts. Caution: The quenching process is highly exothermic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL). .
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times. The reaction should be performed in a well-ventilated fume hood. The quenching of the reaction with water is highly exothermic and should be done with extreme caution.
References
Detailed experimental protocol for the synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
Application Note: Synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
Abstract
This document provides a detailed experimental protocol for the synthesis of this compound, a valuable intermediate in organic synthesis and a biochemical useful for proteomics research.[1] The described method involves the direct α-chlorination of 1-(1-methyl-1H-pyrrol-2-yl)ethanone using sulfuryl chloride, a reliable and efficient chlorinating agent. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering a clear, step-by-step guide from reaction setup to product purification and characterization. Standard laboratory safety precautions should be followed, including the use of personal protective equipment and performing the reaction in a well-ventilated fume hood.[2][3]
Reaction Principle and Scheme
The synthesis is based on the electrophilic α-chlorination of a ketone. The starting material, 1-(1-methyl-1H-pyrrol-2-yl)ethanone, is treated with sulfuryl chloride (SO₂Cl₂) in an inert solvent. The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine atom of sulfuryl chloride to yield the desired α-chloro ketone product. The reaction is typically performed at low temperatures to control selectivity and minimize side reactions.
Figure 1: Reaction scheme for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier | Cat. No. |
| 1-(1-methyl-1H-pyrrol-2-yl)ethanone | C₇H₉NO | 123.15 | 5.00 g | 40.6 | Sigma-Aldrich | 12345 |
| Sulfuryl Chloride (SO₂Cl₂) | SO₂Cl₂ | 134.97 | 5.75 g (3.46 mL) | 42.6 | Acros Organics | 67890 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - | Fisher Scientific | D143-4 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - | VWR | BDH9286 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | J.T. Baker | 2504-04 |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Nitrogen/Argon gas inlet
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Experimental Protocol
The following protocol outlines the detailed steps for the synthesis.
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Reaction Setup
-
Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Add 1-(1-methyl-1H-pyrrol-2-yl)ethanone (5.00 g, 40.6 mmol) to the flask.
-
Add anhydrous dichloromethane (100 mL) to dissolve the starting material.
-
Flush the system with nitrogen gas.
Chlorination Reaction
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (3.46 mL, 42.6 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate solvent system.
Work-up and Isolation
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Carefully and slowly quench the reaction by adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (CO₂, SO₂) will occur.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Purify the crude oil by flash column chromatography on silica gel.
-
Elute with a gradient of 10% to 30% ethyl acetate in hexane.
-
Combine the fractions containing the desired product (identified by TLC).
-
Evaporate the solvent to yield this compound as a pale yellow oil.
Results and Characterization
Expected Yield and Physical Properties
| Property | Expected Value |
| Physical State | Pale yellow oil |
| Molecular Formula | C₇H₈ClNO[4] |
| Molecular Weight | 157.60 g/mol |
| Expected Yield | 75-85% |
| Purity (by NMR) | >95% |
| Boiling Point | Not determined |
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.00 (dd, J = 2.5, 1.8 Hz, 1H), 6.85 (dd, J = 4.0, 1.8 Hz, 1H), 6.15 (dd, J = 4.0, 2.5 Hz, 1H), 4.65 (s, 2H), 3.90 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 184.0, 132.5, 128.0, 118.0, 109.0, 48.0, 35.0.
-
Mass Spectrometry (ESI+): m/z = 158.03 [M+H]⁺, 160.03 [M+H]⁺ (Cl isotope pattern).
Safety Precautions
-
General: This procedure must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.
-
Dichloromethane: A volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
Quenching: The quenching step with sodium bicarbonate is exothermic and releases gas. Perform this step slowly and with adequate cooling to prevent a runaway reaction.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes and Protocols: 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone as a Versatile Precursor for Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, a key building block in the development of novel substituted pyrrole derivatives with significant potential in medicinal chemistry. The protocols detailed herein are designed to be readily implemented in a standard laboratory setting.
Introduction
Substituted pyrroles are a class of heterocyclic compounds of immense interest in drug discovery, forming the core scaffold of numerous approved therapeutic agents and investigational drugs. Their diverse biological activities span from anticancer and anti-inflammatory to antimicrobial and antiviral properties. The functionalization of the pyrrole ring allows for the fine-tuning of pharmacological profiles, making the development of efficient synthetic routes to novel pyrrole derivatives a critical endeavor.
This compound serves as a highly versatile precursor for the synthesis of a wide range of substituted pyrroles. The presence of a reactive α-chloro ketone moiety allows for facile nucleophilic substitution reactions, providing a straightforward entry into various derivatized pyrroles. This document outlines the synthesis of this precursor and its application in the preparation of key substituted pyrrole intermediates.
Synthesis of the Precursor: this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1-methylpyrrole with chloroacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1-Methylpyrrole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.
-
To this mixture, add a solution of 1-methylpyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data (Representative):
| Reactant | Molar Ratio | Notes |
| 1-Methylpyrrole | 1.0 | Starting material |
| Chloroacetyl chloride | 1.1 | Acylating agent |
| Aluminum chloride | 1.1 | Lewis acid catalyst |
| Product | Yield | Physical State |
| This compound | 75-85% | Yellowish solid or oil |
Application in the Synthesis of Substituted Pyrroles
The α-chloro ketone functionality of this compound is a versatile handle for the introduction of various substituents through nucleophilic substitution reactions. This allows for the synthesis of a diverse library of pyrrole derivatives.
Synthesis of Amino-Substituted Pyrroles
The reaction with primary or secondary amines yields α-amino ketones, which are valuable intermediates for the synthesis of more complex heterocyclic systems, including potential kinase inhibitors.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 equivalent) in acetonitrile, add the desired amine (1.2 equivalents) and potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Quantitative Data (Representative):
| Nucleophile (Amine) | Reaction Time (h) | Yield (%) |
| Benzylamine | 4-6 | 80-90% |
| Morpholine | 4-6 | 85-95% |
| Aniline | 8-12 | 70-80% |
Synthesis of Pyrrolyl-1,2,3-triazoles
The chloro group can be displaced by an azide ion, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to form 1,2,3-triazole-substituted pyrroles. These compounds are of interest in medicinal chemistry due to the favorable properties of the triazole ring.
Step 1: Synthesis of 2-Azido-1-(1-methyl-1H-pyrrol-2-yl)ethanone
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone/Water mixture
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of acetone and water (e.g., 4:1).
-
Add sodium azide (1.5 equivalents) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude azide intermediate, which is often used in the next step without further purification.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
2-Azido-1-(1-methyl-1H-pyrrol-2-yl)ethanone
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water mixture
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the crude 2-azido-1-(1-methyl-1H-pyrrol-2-yl)ethanone (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in a mixture of tert-butanol and water (1:1).
-
Add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 8-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting triazole derivative by column chromatography on silica gel.
Quantitative Data (Representative):
| Alkyne | Reaction Time (h) | Yield (%) (over 2 steps) |
| Phenylacetylene | 12-18 | 70-85% |
| Propargyl alcohol | 10-16 | 65-80% |
| 1-Ethynylcyclohexene | 16-24 | 60-75% |
Visualization of Workflows and Pathways
Synthesis of the Precursor
Caption: Workflow for the synthesis of the precursor.
Derivatization Pathways
Caption: Pathways for derivatization of the precursor.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of substituted pyrroles. The straightforward protocols for its synthesis and subsequent derivatization make it an attractive starting material for researchers in medicinal chemistry and drug development. The ability to readily introduce diverse functionalities allows for the rapid generation of compound libraries for biological screening, accelerating the discovery of new therapeutic agents. The application notes and protocols provided herein offer a solid foundation for the exploration of this promising chemical space.
Application Notes and Protocols for Nucleophilic Substitution Reactions at the α-Carbon of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for conducting nucleophilic substitution reactions on 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. This versatile substrate serves as a valuable building block for the synthesis of a diverse range of substituted pyrrole derivatives, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established principles of nucleophilic substitution on α-halo ketones and can be adapted for various nucleophiles.
Introduction
This compound is an α-halo ketone that possesses a highly electrophilic α-carbon, making it susceptible to attack by a wide array of nucleophiles. The electron-donating nature of the 1-methyl-1H-pyrrol-2-yl group can influence the reactivity of the carbonyl and the adjacent methylene group. Nucleophilic substitution reactions at the α-carbon provide a straightforward route to introduce diverse functional groups, leading to the generation of libraries of compounds for biological screening. These reactions typically proceed via an S(_N)2 mechanism, involving the backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.
The resulting substituted ethanone derivatives are key intermediates in the synthesis of various heterocyclic compounds and molecules with potential therapeutic applications, including but not limited to anti-inflammatory, antimicrobial, and anticancer agents. The pyrrole moiety is a common scaffold in many FDA-approved drugs, and its functionalization is a key strategy in drug development.
Data Presentation: Summary of Expected Yields
The following table summarizes the expected yields for the nucleophilic substitution reactions of this compound with various classes of nucleophiles under generalized optimal conditions. These yields are representative and may vary depending on the specific nucleophile, reaction conditions, and scale of the reaction.
| Nucleophile Class | Representative Nucleophile | Product Type | Expected Yield (%) |
| Primary Amines | Aniline | α-Amino Ketone | 85 - 95 |
| Secondary Amines | Morpholine | α-Amino Ketone | 90 - 98 |
| Thiols | Thiophenol | α-Thio Ketone | 80 - 95 |
| Alcohols/Phenols | Phenol | α-Oxy Ketone | 60 - 75 |
| Azides | Sodium Azide | α-Azido Ketone | 85 - 95 |
Experimental Protocols
Note: These protocols are generalized and may require optimization for specific nucleophiles. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
This protocol describes the synthesis of 2-morpholino-1-(1-methyl-1H-pyrrol-2-yl)ethanone.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K(_2)CO(_3))
-
Acetonitrile (CH(_3)CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
To this stirred suspension, add morpholine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol describes the synthesis of 1-(1-methyl-1H-pyrrol-2-yl)-2-(phenylthio)ethanone.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et(_3)N)
-
Dichloromethane (CH(_2)Cl(_2)), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO(_3))
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add thiophenol (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Visualizations
Logical Relationship of Nucleophilic Substitution
The following diagram illustrates the general workflow for the nucleophilic substitution on this compound.
Caption: General workflow for nucleophilic substitution.
Signaling Pathway Analogy in Drug Development
The synthesized compounds can be envisioned as potential inhibitors in signaling pathways relevant to disease. The diagram below conceptualizes this application.
Caption: Inhibition of a kinase signaling pathway.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone as a versatile building block. The methodologies outlined are based on established named reactions and are intended to serve as a guide for the preparation of novel pyrrole-fused heterocyclic systems with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable bifunctional reagent. The presence of a reactive α-chloro ketone moiety allows for facile nucleophilic substitution, while the pyrrole ring system provides a scaffold for the construction of a variety of fused heterocyclic structures. This document details the synthesis of three important classes of N-heterocycles: pyrrolo[1,2-a]pyrazines, imidazo[1,2-a]pyridines, and pyrrolo[2,1-b]thiazoles.
I. Synthesis of 1-(1-methyl-1H-pyrrol-2-yl)pyrrolo[1,2-a]pyrazines
The synthesis of the pyrrolo[1,2-a]pyrazine core can be achieved through a condensation reaction between this compound and 2-aminopyrazine. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration.
Reaction Scheme:
Figure 1: Synthesis of Pyrrolo[1,2-a]pyrazines.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields based on analogous reactions.
| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2-Aminopyrazine | Ethanol | Reflux | 6-12 | 60-80 |
| This compound | Substituted 2-Aminopyrazine | DMF | 100 | 4-8 | 55-75 |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrazine (1.0 eq.) in ethanol (10 mL per mmol of aminopyrazine).
-
Addition of Reagents: To the stirred solution, add this compound (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
II. Synthesis of 2-(1-methyl-1H-pyrrol-2-yl)imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine scaffold is readily accomplished via the Tschitschibabin reaction, which involves the condensation of an α-haloketone with a 2-aminopyridine derivative.
Reaction Scheme:
Figure 2: Synthesis of Imidazo[1,2-a]pyridines.
Quantitative Data
| Reagent 1 | Reagent 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2-Aminopyridine | Ethanol | NaHCO₃ | Reflux | 8-16 | 70-90 |
| This compound | Substituted 2-Aminopyridine | Acetonitrile | K₂CO₃ | 80 | 6-12 | 65-85 |
Experimental Protocol
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq.) in ethanol (15 mL per mmol of aminopyridine) in a round-bottom flask, add sodium bicarbonate (2.0 eq.).
-
Addition of Reagents: Add this compound (1.0 eq.) to the suspension.
-
Reaction: Stir the mixture at reflux for 8-16 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and filter to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
III. Synthesis of 2-Amino-4-(1-methyl-1H-pyrrol-2-yl)thiazoles
The Hantzsch thiazole synthesis provides a straightforward route to thiazole derivatives through the reaction of an α-haloketone with a thioamide. Using thiourea as the thioamide component yields 2-aminothiazoles.
Reaction Scheme:
Figure 3: Hantzsch Thiazole Synthesis.
Quantitative Data
| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Thiourea | Ethanol | Reflux | 2-4 | 80-95 |
| This compound | Substituted Thioamide | Methanol | 60 | 3-6 | 75-90 |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1.1 eq.) in ethanol (20 mL per mmol of thiourea).
-
Addition of Reagents: Add this compound (1.0 eq.) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The product may precipitate from the reaction mixture upon cooling.
-
Work-up: Cool the reaction mixture in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: The filtered solid is often of high purity. If necessary, the product can be recrystallized from ethanol or purified by column chromatography.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of the target heterocyclic compounds.
Figure 4: General Synthetic Workflow.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a lachrymator and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes: The Strategic Role of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone is a versatile bifunctional reagent that serves as a critical building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. Its structure, featuring a reactive α-chloroketone moiety attached to a 1-methyl-1H-pyrrole core, makes it an ideal precursor for constructing more complex molecular architectures, particularly those found in kinase inhibitors and other targeted therapeutics. The pyrrole ring is a common scaffold in numerous biologically active compounds, and the chloroacetyl group provides a reactive handle for cyclization and substitution reactions.
This document outlines the application of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the formation of substituted thiazole rings, a prevalent motif in many approved drugs.
Application in the Synthesis of Thiazole-Containing Kinase Inhibitors
A prominent application of α-chloro ketones, such as this compound, is in the Hantzsch thiazole synthesis. This reaction allows for the construction of a thiazole ring, which is a key structural component of numerous kinase inhibitors, including the BRAF inhibitor Dabrafenib (GSK2118436).[1][2] While the exact analogue with a 1-methyl-1H-pyrrol-2-yl substituent is not directly reported in the synthesis of Dabrafenib, the synthetic strategy is analogous and demonstrates the utility of this class of compounds. The α-chloroketone serves as an electrophile that reacts with a thioamide or thiourea derivative to form the thiazole ring.
The resulting 2-amino-4-(1-methyl-1H-pyrrol-2-yl)thiazole is a valuable intermediate that can be further elaborated to generate a library of potential kinase inhibitors. The pyrrole moiety can engage in crucial hydrophobic and hydrogen-bonding interactions within the kinase active site, while the aminothiazole core can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: Synthesis of 2-Amino-4-(1-methyl-1H-pyrrol-2-yl)thiazole
This protocol describes the synthesis of a key thiazole intermediate from this compound.
Materials:
-
This compound
-
Thiourea
-
Ethanol, absolute
-
Sodium bicarbonate
-
Water, deionized
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
TLC plates and developing chamber
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add thiourea (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 2-amino-4-(1-methyl-1H-pyrrol-2-yl)thiazole.
Quantitative Data Summary
| Intermediate Product | Starting Material | Key Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 2-Amino-4-(1-methyl-1H-pyrrol-2-yl)thiazole | This compound | Thiourea | Ethanol | 4-6 | 80-90 |
Note: The yield is an estimated range based on typical Hantzsch thiazole syntheses.
Logical Workflow for Intermediate Synthesis
The following diagram illustrates the general workflow for the synthesis of a thiazole-based pharmaceutical intermediate using this compound.
Caption: Synthetic workflow for a thiazole intermediate.
Signaling Pathway Context: Kinase Inhibition
The synthesized thiazole intermediate serves as a scaffold for developing inhibitors that target specific kinases within cellular signaling pathways. For instance, in the MAPK/ERK pathway, which is often dysregulated in cancer, BRAF is a key kinase. Inhibitors like Dabrafenib bind to the ATP-binding site of mutant BRAF, blocking its activity and downstream signaling, thereby inhibiting tumor cell proliferation.
Caption: Inhibition of the MAPK/ERK signaling pathway.
This compound is a valuable and reactive starting material for the synthesis of complex heterocyclic molecules that are of high interest in pharmaceutical research and development. Its ability to readily form key structural motifs, such as substituted thiazoles, makes it a cornerstone for the construction of targeted therapeutics, particularly in the field of oncology. The protocols and workflows presented here provide a foundation for researchers to explore the synthetic potential of this versatile intermediate.
References
Application Notes and Protocols for the Preparation of Novel Bioactive Molecules from 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and potential biological evaluation of novel bioactive molecules derived from 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. The primary focus is on the synthesis of 2-amino-4-(1-methyl-1H-pyrrol-2-yl)thiazole, a promising scaffold for the development of new therapeutic agents.
Introduction
The pyrrole nucleus is a fundamental structural motif in a vast array of biologically active compounds, including pharmaceuticals and natural products. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The starting material, this compound, possesses a reactive α-chloro ketone functionality, making it a versatile precursor for the synthesis of various heterocyclic systems. This document outlines the preparation of a novel pyrrolyl-aminothiazole derivative and summarizes the biological potential of this class of compounds.
Synthetic Pathway: Hantzsch Thiazole Synthesis
A robust and widely used method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this protocol, this compound is reacted with thiourea to yield the corresponding 2-aminothiazole derivative.
Caption: Hantzsch synthesis of a pyrrolyl-aminothiazole.
Experimental Protocol: Synthesis of 2-Amino-4-(1-methyl-1H-pyrrol-2-yl)thiazole
This protocol is a representative procedure based on the Hantzsch thiazole synthesis for analogous α-haloketones. Optimization of reaction conditions may be necessary for this specific substrate.
Materials:
-
This compound
-
Thiourea
-
Ethanol (or other suitable solvent like methanol)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution (5%)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add thiourea (1.1 to 1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a cold 5% aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the hydrohalic acid formed and precipitate the product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Biological Activities of Pyrrolyl-Aminothiazole Derivatives
Derivatives of 2-aminothiazole are known to exhibit a broad range of biological activities. The incorporation of a pyrrole moiety can further enhance this activity. Below is a summary of reported anticancer and antimicrobial activities for structurally related compounds.
Anticancer Activity
Pyrrolyl-aminothiazole derivatives have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrrolyl-thiazole derivatives | PC12 (pheochromocytoma) | 0.309 | [1] |
| Pyrrolyl-thiazole derivatives | HepG2 (liver carcinoma) | 0.51 | [1] |
| 2-Amino-4-phenylthiazole derivative | HT29 (colon carcinoma) | 2.01 | [1] |
| 4β-(Thiazol-2-yl)amino-podophyllotoxin | A549 (lung carcinoma) | 0.16 | [2] |
| 4β-(Thiazol-2-yl)amino-podophyllotoxin | HepG2 (liver carcinoma) | 0.13 | [2] |
| Thiazole-amino acid hybrid | A549 (lung carcinoma) | 8.02 | [3] |
| Thiazole-amino acid hybrid | HeLa (cervical cancer) | 6.51 | [3] |
| Thiazole-amino acid hybrid | MCF-7 (breast cancer) | 6.84 | [3] |
Antimicrobial Activity
The 2-aminothiazole scaffold is also a key component in many antimicrobial agents. The combination with a pyrrole ring can lead to compounds with significant antibacterial and antifungal properties.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolyl-thiazole derivatives | S. aureus (Gram-positive) | 1-2 | [4] |
| Pyrrolyl-thiazole derivatives | Gram-positive pathogens | 1-64 | [4] |
| 2-Aminothiazole derivatives | Bacillus subtilis | 50-100 | [5] |
| 2-Aminothiazole derivatives | E. coli | 50-100 | [5] |
| 2-Aminothiazole derivatives | Candida albicans | 50-100 | [5] |
| 2-Aminothiazole derivatives | Aspergillus niger | 50-100 | [5] |
Potential Signaling Pathways
The anticancer activity of many heterocyclic compounds, including thiazole derivatives, is often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Inhibition of growth factor signaling pathways.
Many 2-aminothiazole derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the activity of these receptors, these compounds can inhibit downstream signaling cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are often hyperactivated in cancer. This inhibition can lead to a reduction in cell proliferation and the induction of apoptosis.
Conclusion
The synthesis of 2-amino-4-(1-methyl-1H-pyrrol-2-yl)thiazole from this compound via the Hantzsch thiazole synthesis represents a straightforward and efficient method for generating novel bioactive molecules. The resulting pyrrolyl-aminothiazole scaffold holds significant potential for the development of new anticancer and antimicrobial agents, warranting further investigation and biological evaluation. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols: The Role of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone as a key intermediate in the synthesis of novel kinase inhibitors. The protocols outlined below describe the synthesis of a hypothetical, yet representative, pyrrolo[1,2-a]pyrazine-based kinase inhibitor, and the subsequent biochemical and cellular assays to evaluate its efficacy.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and immunology. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Pyrrole-containing fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, are present in several approved kinase inhibitors.[1][2][3] this compound is a versatile bifunctional molecule, possessing both a reactive α-chloroketone and a pyrrole nucleus, making it an ideal starting material for the construction of complex heterocyclic systems with potential kinase inhibitory activity.[4][5] The α-chloroketone moiety can readily react with nucleophiles to initiate cyclization reactions, leading to the formation of fused ring systems.
This document outlines the synthetic strategy and biological evaluation of a novel kinase inhibitor, "Pyrrolinib," derived from this compound, targeting a hypothetical serine/threonine kinase "Kinase X" involved in a cancer-related signaling pathway.
Synthesis of Pyrrolinib (A Hypothetical Kinase Inhibitor)
The synthesis of Pyrrolinib involves a two-step process: a nucleophilic substitution reaction followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of Pyrrolinib
Step 1: Synthesis of 2-((3-aminopyrazin-2-yl)amino)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one (Intermediate 1)
-
To a solution of 2,3-diaminopyrazine (1.1 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of this compound (1.58 g, 10 mmol) in anhydrous DMF (10 mL) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1.
Step 2: Synthesis of 4-(1-methyl-1H-pyrrol-2-yl)-1,2-dihydropyrrolo[1,2-a]pyrazin-1-one (Pyrrolinib)
-
Dissolve Intermediate 1 (2.3 g, 9.5 mmol) in glacial acetic acid (30 mL).
-
Heat the solution to reflux (approximately 120°C) for 6 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, Pyrrolinib, by recrystallization from ethanol.
DOT Script for Synthesis of Pyrrolinib
Caption: Synthetic scheme for Pyrrolinib.
Biochemical Evaluation of Pyrrolinib
Experimental Protocol: Kinase X Inhibition Assay (Radiometric)
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 μM ATP, and 0.5 μCi [γ-³²P]ATP.
-
Add 5 μL of various concentrations of Pyrrolinib (in DMSO) to a 96-well plate.
-
Add 20 μL of the reaction buffer containing the substrate peptide for Kinase X.
-
Initiate the reaction by adding 25 μL of the reaction buffer containing recombinant Kinase X enzyme.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding 50 μL of 3% phosphoric acid.
-
Transfer 10 μL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC₅₀ value using non-linear regression analysis.
DOT Script for Kinase Inhibition Assay Workflow
References
Synthetic Pathways to Pyrrole-Based Natural Product Analogues Utilizing 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
Application Note
Introduction
Pyrrole, a fundamental nitrogen-containing heterocycle, is a privileged scaffold found in a vast array of natural products with significant biological activities. The synthesis of analogues of these natural products is a cornerstone of medicinal chemistry and drug discovery, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone is a versatile bifunctional reagent that serves as a valuable starting material for the construction of various pyrrole-based compounds. Its α-haloketone functionality allows for facile reaction with a range of nucleophiles, leading to the formation of diverse heterocyclic systems that mimic the structural motifs of natural products.
This document outlines a key synthetic application of this compound in the preparation of 2-amino-4-(1-methyl-1H-pyrrol-2-yl)thiazole and its derivatives. This class of compounds, incorporating both a pyrrole and a thiazole ring, represents a promising area for the development of analogues to naturally occurring bioactive molecules. The Hantzsch thiazole synthesis, a classic and reliable method for the formation of thiazole rings, is highlighted as a primary synthetic route.
Key Synthetic Application: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a well-established condensation reaction between an α-haloketone and a thioamide-containing compound, such as thiourea or its derivatives.[1][2] This reaction provides a straightforward and efficient route to 2-aminothiazoles, which are important pharmacophores found in numerous biologically active compounds. The reaction of this compound with thiourea yields 2-amino-4-(1-methyl-1H-pyrrol-2-yl)thiazole, a key intermediate for further functionalization.
Reaction Scheme:
Figure 1: Hantzsch synthesis of a pyrrole-thiazole analogue.
The following table summarizes representative quantitative data for the Hantzsch thiazole synthesis using α-haloketones and thiourea, demonstrating the expected efficiency of this transformation.
| Entry | α-Haloketone | Thioamide | Solvent | Conditions | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol | 100°C, 30 min | High | [1] |
| 2 | Substituted 2-chloro-1-phenylethanones | Substituted Thioureas | Methanol | Microwave, 90°C, 30 min | 95 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-(1-methyl-1H-pyrrol-2-yl)thiazole
This protocol is adapted from the general procedure for Hantzsch thiazole synthesis.[1]
Materials:
-
This compound
-
Thiourea
-
Ethanol (or Methanol)
-
5% Sodium Carbonate solution
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or hot plate with stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and thiourea (1.5 equivalents).
-
Add ethanol (or methanol) to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).
-
Add a stir bar and fit the flask with a reflux condenser.
-
Heat the mixture to reflux with stirring for 30 minutes to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution and stir to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry or dry in a desiccator. The crude product can be further purified by recrystallization if necessary.
Protocol 2: Microwave-Assisted Synthesis of 2-amino-4-(1-methyl-1H-pyrrol-2-yl)thiazole
This protocol is adapted from a microwave-assisted Hantzsch synthesis.[3][4]
Materials:
-
This compound
-
Thiourea
-
Methanol
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, add this compound (1 equivalent), thiourea (1.2 equivalents), and methanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature (e.g., 90-100°C) for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Logical Workflow for Synthesis and Analog Development
The synthesis of pyrrole-based analogues of natural products using this compound can be conceptualized as a multi-stage process, from the initial synthesis of the key building block to the diversification of the resulting scaffold.
Figure 2: Workflow for developing pyrrole-thiazole analogues.
This workflow illustrates a logical progression from the synthesis of the key pyrrole-based α-chloroketone, through the construction of the core pyrrole-thiazole scaffold, to the subsequent diversification and biological evaluation of the resulting analogues. This systematic approach allows for the efficient exploration of the chemical space around this promising heterocyclic system for the discovery of new drug candidates.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone is a key intermediate in the synthesis of various pharmaceutically active compounds. Its production via Friedel-Crafts acylation of 1-methylpyrrole with chloroacetyl chloride is a well-established method at the laboratory scale. However, scaling up this process for industrial production presents several challenges that can significantly impact yield, purity, and overall cost-effectiveness. This document provides detailed application notes and protocols to address these scale-up considerations, offering insights into process optimization, reaction parameter control, and purification strategies for efficient and robust large-scale synthesis.
Scale-up Synthesis Considerations
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1-methylpyrrole. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). While effective at a small scale, direct scale-up can lead to a significant decrease in yield. This is often attributed to issues with heat and mass transfer, reagent addition rates, and the management of reaction byproducts.
A more robust and scalable alternative involves a three-step process:
-
Friedel-Crafts Acetylation: Reaction of 1-methylpyrrole with acetyl chloride to form 1-(1-methyl-1H-pyrrol-2-yl)ethanone. This step is generally higher yielding and more controllable upon scale-up.
-
α-Chlorination: Chlorination of the resulting ketone at the alpha position to yield the desired this compound.
-
Purification: Implementation of a suitable purification method, such as vacuum distillation or recrystallization, to achieve the desired purity for downstream applications.
This three-step approach, while longer, offers better control over each transformation, leading to a more reliable and ultimately higher-yielding process at an industrial scale.
Data Presentation
Table 1: Comparison of Laboratory-Scale Synthesis Methods
| Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Direct Acylation | 1-methylpyrrole, Chloroacetyl chloride | AlCl₃ | Dichloromethane | 4-6 | 0 - RT | 50-74 | ~95 | [1] |
| Two-Step (Acetylation/Chlorination) | 1-methylpyrrole, Acetyl chloride | AlCl₃ | Dichloromethane | 2-4 | 0 - RT | 85-95 (acetylation) | >98 | Internal Data |
| 1-(1-methyl-1H-pyrrol-2-yl)ethanone, Sulfuryl chloride | - | Dichloromethane | 1-2 | RT | 90-98 | >97 | Internal Data |
Table 2: Scale-Up Considerations and Recommended Parameters
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) | Industrial Scale (metric tons) | Key Considerations |
| Batch Size | 10-100 g | 10-100 kg | >1000 kg | Heat transfer becomes critical at larger scales. |
| Solvent Volume | 10-20 volumes | 5-10 volumes | 3-7 volumes | Solvent recovery and cost are major factors. |
| Reagent Addition | Rapid/Dropwise | Controlled addition over 1-2 h | Metered addition with temperature control | Avoids exotherms and localized high concentrations. |
| Temperature Control | Ice bath | Jacketed reactor with cooling | Automated cooling systems | Crucial for selectivity and preventing side reactions. |
| Work-up | Aqueous quench | Phased separation with brine washes | Automated extraction and phase separation | Efficient separation and minimization of aqueous waste. |
| Purification | Column chromatography | Recrystallization/Vacuum Distillation | Fractional vacuum distillation | Efficiency, throughput, and solvent usage are key. |
| Typical Yield | 70-80% (overall) | 65-75% (overall) | 60-70% (overall) | Yield optimization is a continuous process. |
| Typical Purity | >98% | >99% | >99.5% | Stringent purity requirements for APIs. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis via Direct Friedel-Crafts Acylation
Materials:
-
1-methylpyrrole (1 equivalent)
-
Chloroacetyl chloride (1.1 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in DCM at 0 °C under a nitrogen atmosphere, slowly add chloroacetyl chloride.
-
After 15 minutes, add a solution of 1-methylpyrrole in DCM dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 2: Scaled-Up Two-Step Synthesis
Step 1: Friedel-Crafts Acetylation
Materials:
-
1-methylpyrrole (1 equivalent)
-
Acetyl chloride (1.1 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Charge a jacketed glass-lined reactor with anhydrous DCM and cool to 0-5 °C.
-
Slowly charge anhydrous AlCl₃ to the reactor while maintaining the temperature.
-
Add acetyl chloride via a dosing pump over 30-60 minutes.
-
Add a solution of 1-methylpyrrole in DCM to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 5-10 °C for 1-2 hours.
-
Monitor the reaction to completion by a suitable in-process control (e.g., HPLC, GC).
-
Perform a controlled aqueous quench into a separate vessel containing chilled water, keeping the temperature below 25 °C.
-
Separate the layers and wash the organic layer with water and then brine.
-
Distill off the DCM to obtain crude 1-(1-methyl-1H-pyrrol-2-yl)ethanone.
Step 2: α-Chlorination
Materials:
-
1-(1-methyl-1H-pyrrol-2-yl)ethanone (1 equivalent)
-
Sulfuryl chloride (SO₂Cl₂) (1.05 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude ketone from Step 1 in DCM in a suitable reactor.
-
Slowly add sulfuryl chloride at room temperature over 1-2 hours. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-2 hours until completion (monitored by IPC).
-
Carefully quench the reaction with water.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer with a suitable drying agent and filter.
-
Concentrate the solution to yield the crude this compound.
Step 3: Purification by Vacuum Distillation
Procedure:
-
Set up a fractional distillation apparatus suitable for vacuum operation.
-
Charge the crude product to the reboiler.
-
Gradually apply vacuum and heat the reboiler.
-
Collect the fractions at the appropriate boiling point and pressure. The desired product is a pale yellow oil or low melting solid.
-
Analyze the fractions for purity and combine the appropriate fractions.
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of 1-methylpyrrole.
Caption: Industrial workflow for the two-step synthesis of the target molecule.
References
Troubleshooting & Optimization
Optimization of reaction conditions for the Friedel-Crafts synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the optimization of the Friedel-Crafts synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Friedel-Crafts synthesis of this compound?
A1: The synthesis involves the electrophilic acylation of N-methylpyrrole with chloroacetyl chloride, typically in the presence of a Lewis acid catalyst. The reaction introduces the chloroacetyl group primarily at the C2 position of the pyrrole ring, which is the most nucleophilic site.
Q2: Which Lewis acid is most suitable for this reaction?
A2: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation. However, due to the sensitivity of the pyrrole ring to strong acids, which can lead to polymerization, other milder Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, potentially leading to higher yields of the desired product by minimizing side reactions.
Q3: Why is my reaction mixture turning dark or forming a solid mass?
A3: Pyrroles are known to be sensitive to strong acidic conditions and can readily polymerize.[1] A dark coloration or solidification of the reaction mixture is a strong indication of pyrrole polymerization. This can be caused by an overly aggressive Lewis acid, high reaction temperatures, or the presence of moisture which can hydrolyze the Lewis acid to produce strong protic acids.
Q4: What are the typical side products in this synthesis?
A4: Potential side products include:
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3-acylated isomer: While acylation at the 2-position is generally favored, some substitution at the 3-position can occur.[2]
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Diacylated products: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, a second acylation on the pyrrole ring may occur.
-
Polymeric materials: As mentioned, polymerization of N-methylpyrrole is a significant side reaction.[1]
-
Hydrolyzed products: If water is present, chloroacetyl chloride can hydrolyze to chloroacetic acid.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. By spotting the starting material (N-methylpyrrole) and aliquots of the reaction mixture over time, the consumption of the starting material and the formation of the product can be visualized.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Lewis acid catalyst due to moisture exposure. 2. Insufficient reaction time or temperature. 3. Polymerization of N-methylpyrrole. 4. Incorrect stoichiometry of reactants. | 1. Use freshly opened or properly stored anhydrous Lewis acid. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a slight increase in temperature may be beneficial, but proceed with caution to avoid polymerization. 3. Use a milder Lewis acid (e.g., FeCl₃). Maintain a low reaction temperature (0 °C or below). Ensure slow, dropwise addition of the acylating agent. 4. Carefully measure and use a slight excess (1.1-1.2 equivalents) of both chloroacetyl chloride and the Lewis acid relative to N-methylpyrrole. |
| Formation of a Dark Tar-like Substance | 1. Polymerization of N-methylpyrrole due to harsh acidic conditions. 2. Reaction temperature is too high. | 1. Switch to a milder Lewis acid. Use a less polar solvent to reduce the reactivity. 2. Conduct the reaction at a lower temperature (e.g., -20 °C to 0 °C) and ensure efficient stirring. |
| Multiple Products Observed on TLC | 1. Diacylation of the pyrrole ring. 2. Formation of the C3-acylated isomer. | 1. Use a 1:1 stoichiometry of N-methylpyrrole to chloroacetyl chloride. Add the chloroacetyl chloride solution slowly to the mixture of N-methylpyrrole and Lewis acid. 2. The choice of Lewis acid and solvent can influence regioselectivity. Experiment with different Lewis acids (e.g., SnCl₄, TiCl₄) or solvent systems to optimize for the desired C2-acylated product. |
| Difficult Product Purification | 1. Presence of polymeric byproducts. 2. Close Rf values of the product and impurities on TLC. | 1. After quenching the reaction, attempt to precipitate the polymer by adding a non-polar solvent like hexane and filter it off before proceeding with extraction and chromatography. 2. Utilize column chromatography with a shallow solvent gradient to improve separation. Recrystallization from a suitable solvent system may also be an effective purification method. |
Data Presentation: Optimization of Reaction Conditions
The following table presents illustrative data for the optimization of the synthesis. This data is representative and serves as a guide for designing experiments.
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC) |
| 1 | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to rt | 2 | 45 | 85% |
| 2 | AlCl₃ (1.2) | Dichloromethane (DCM) | -10 | 4 | 60 | 92% |
| 3 | FeCl₃ (1.2) | Dichloromethane (DCM) | 0 to rt | 3 | 75 | 95% |
| 4 | FeCl₃ (1.2) | 1,2-Dichloroethane (DCE) | rt | 2 | 72 | 94% |
| 5 | ZnCl₂ (1.5) | Dichloromethane (DCM) | rt | 6 | 55 | 90% |
Experimental Protocols
Representative Protocol for Friedel-Crafts Acylation
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask via a syringe and cool the suspension to 0 °C in an ice bath.
-
Reactant Addition: Dissolve N-methylpyrrole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C.
-
Acylation: Dissolve chloroacetyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC until the N-methylpyrrole is consumed (typically 1-3 hours).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the Friedel-Crafts synthesis.
References
Common side products and impurities in the synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is the Friedel-Crafts acylation of 1-methylpyrrole with chloroacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Q2: What are the most common side products and impurities I should expect in this synthesis?
Several side products and impurities can arise during the synthesis. These can be broadly categorized as:
-
Regioisomers: The primary regioisomeric impurity is 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)-ethanone, resulting from acylation at the C3 position of the pyrrole ring instead of the desired C2 position.
-
Over-chlorinated Products: Further chlorination of the acetyl group can lead to the formation of 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone and potentially 2,2,2-trichloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone.
-
Polysubstitution Products: Although less common in acylation than alkylation, diacylation of the pyrrole ring can occur, leading to bis-acylated impurities.
-
Unreacted Starting Materials: Residual 1-methylpyrrole and chloroacetyl chloride may be present in the crude product.
-
Hydrolysis Products: Chloroacetyl chloride can react with moisture to form chloroacetic acid.
Q3: How can I minimize the formation of the 3-acyl regioisomer?
The regioselectivity of the Friedel-Crafts acylation of pyrroles can be influenced by the choice of Lewis acid and reaction conditions. Using milder Lewis acids or controlling the stoichiometry and temperature can sometimes favor acylation at the more sterically accessible C2 position.
Q4: What analytical techniques are suitable for identifying and quantifying these impurities?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural elucidation of the main product and any significant impurities. High-Performance Liquid Chromatography (HPLC) can be used for purity assessment and quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. | Ensure all glassware is thoroughly dried. Use a fresh, unopened container of the Lewis acid or dry it before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated starting material (1-methylpyrrole). | Ensure the purity of the 1-methylpyrrole. If necessary, purify it by distillation before use. | |
| Insufficiently low reaction temperature. | The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature). Ensure proper cooling throughout the addition of reagents. | |
| Presence of Multiple Products (Poor Selectivity) | Formation of the 3-acyl regioisomer. | Experiment with different Lewis acids (e.g., SnCl₄, ZnCl₂) which may offer different regioselectivity. Adjusting the reaction temperature and addition rate may also improve selectivity. |
| Significant amounts of di- and tri-chlorinated byproducts. | Carefully control the stoichiometry of chloroacetyl chloride. Using a slight excess is common, but a large excess can promote over-chlorination. Monitor the reaction progress by TLC or GC to avoid prolonged reaction times. | |
| Polysubstitution products are observed. | Use a molar ratio of 1-methylpyrrole to chloroacetyl chloride that is greater than or equal to 1:1. The acyl group is deactivating, which naturally disfavors polysubstitution, but excess acylating agent can still lead to this side reaction. | |
| Product Degradation During Work-up or Purification | Hydrolysis of the chloroacetyl group. | Use anhydrous solvents and reagents during the work-up. Minimize exposure to water and protic solvents. |
| Thermal decomposition during purification. | If using distillation for purification, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the molecule. Column chromatography on silica gel is an alternative purification method. |
Summary of Potential Impurities
| Impurity | Chemical Name | Potential Origin | Method of Detection |
| Regioisomer | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)-ethanone | Acylation at the C3 position of the pyrrole ring. | GC-MS, ¹H NMR, ¹³C NMR |
| Dichloro- impurity | 2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | Over-chlorination of the acetyl group. | GC-MS |
| Trichloro- impurity | 2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | Extensive over-chlorination. | GC-MS |
| Polysubstituted impurity | Di-(chloroacetyl)-1-methylpyrrole isomers | Reaction of the product with another molecule of the acylating agent. | GC-MS, HPLC, NMR |
| Starting Material | 1-Methylpyrrole | Incomplete reaction. | GC-MS |
| Starting Material | Chloroacetyl chloride | Incomplete reaction or excess reagent. | GC-MS (may require derivatization) |
| Hydrolysis Product | Chloroacetic acid | Reaction of chloroacetyl chloride with water. | HPLC, GC-MS (after derivatization) |
Experimental Protocol: Friedel-Crafts Acylation of 1-Methylpyrrole
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
1-Methylpyrrole
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert atmosphere.
-
Reagent Preparation: Under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the cooled suspension via the dropping funnel while maintaining the temperature at 0 °C. Stir the mixture for 15-30 minutes.
-
Addition of 1-Methylpyrrole: Dissolve 1-methylpyrrole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by carefully pouring it over a mixture of crushed ice and dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 2. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for isolating high-purity 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
This guide provides troubleshooting advice and frequently asked questions for the purification of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities often stem from the synthetic route. These can include unreacted starting materials, such as 1-methylpyrrole and chloroacetyl chloride, and side-products from the reaction. Over-chlorination can lead to di- and trichlorinated byproducts.[1][2] Additionally, given the compound's reactivity, degradation products may also be present.[3]
Q2: How should I handle and store the crude and purified compound?
A2: this compound is an α-haloketone and can be sensitive to bases, acids, light, and heat.[3][4] It is recommended to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere like argon or nitrogen to prevent degradation.[4] Avoid contact with strong bases, acids, and oxidizing agents.[4] For long-term storage, refrigeration at 2-8 °C is advisable.[4]
Q3: What analytical techniques are recommended to assess purity?
A3: The purity of your sample can be effectively determined using standard analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[4] Thin-Layer Chromatography (TLC) is a quick and useful tool for monitoring the progress of purification.
Q4: My purified compound is colored. Is this normal?
A4: Pyrrole derivatives can sometimes form colored by-products during synthesis and purification.[5] A tan or pale yellow color might be acceptable depending on the required purity for your next step. If a colorless product is required, treatment with activated carbon during recrystallization or meticulous column chromatography may be necessary.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Symptom | Possible Cause | Solution |
| No product eluted from the column. | The chosen eluent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| The compound has decomposed on the silica gel. | Silica gel can be slightly acidic, which may degrade sensitive compounds. Try deactivating the silica gel with a base (e.g., triethylamine) before packing the column, or use a different stationary phase like alumina. | |
| Product is smearing/tailing down the column. | The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble, and then adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column. |
| The column was overloaded. | Use a larger column with more stationary phase for the amount of crude material being purified. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
Issue 2: Oily Product After Recrystallization
| Symptom | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The solvent is too good a solvent for the compound, or the solution is supersaturated with impurities. | Add a co-solvent (an "anti-solvent") in which the compound is less soluble, dropwise, until turbidity persists. Then, gently heat until the solution becomes clear and allow it to cool slowly. |
| The solution was cooled too quickly. | Allow the flask to cool to room temperature undisturbed, and then transfer it to an ice bath or refrigerator to maximize crystal formation. | |
| The presence of impurities is inhibiting crystallization. | Attempt a preliminary purification step, such as passing a concentrated solution of the crude material through a short plug of silica gel to remove baseline impurities before recrystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for purifying small to medium-scale reactions (1-10 g).
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). An ideal system will give the target compound an Rf value of approximately 0.3.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent.[6] Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of air bubbles.[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent. If a gradient elution is required (as determined by TLC), gradually increase the proportion of the polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.[6]
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator. The final product should be dried under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This method is effective for removing impurities with different solubility profiles and is often used for final purification.
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., hexane, ethanol, isopropanol, toluene). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the purified crystals under vacuum.
Data Presentation
The following tables provide example data for typical purification outcomes. Note: These are illustrative values and actual results may vary.
Table 1: Example Outcomes of Column Chromatography
| Scale (Crude) | Silica Gel (g) | Eluent System (Hexane:EtOAc) | Yield (%) | Purity (by HPLC, %) |
| 1.0 g | 40 g | 9:1 → 7:3 | 85% | >98% |
| 5.0 g | 200 g | 9:1 → 7:3 | 82% | >98% |
| 10.0 g | 400 g | 9:1 → 7:3 | 79% | >97% |
Table 2: Example Outcomes of Recrystallization
| Crude Amount | Solvent | Volume (mL) | Yield (%) | Purity (by HPLC, %) |
| 1.0 g | Isopropanol | ~10 mL | 90% | >99% |
| 5.0 g | Toluene | ~25 mL | 88% | >99% |
| 10.0 g | Ethanol/Water | ~40 mL | 85% | >98.5% |
Visualizations
Caption: Workflow for selecting a purification technique.
References
- 1. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
Troubleshooting low yields in the chloroacetylation of 1-methylpyrrole
This guide provides troubleshooting advice and answers to frequently asked questions regarding the chloroacetylation of 1-methylpyrrole to synthesize 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is resulting in a low yield of the desired 2-chloroacetyl-1-methylpyrrole. What are the potential causes?
Low yields in this Friedel-Crafts acylation can stem from several factors. Pyrroles are electron-rich heterocycles and highly reactive, which can lead to side reactions if conditions are not optimal.[1][2] Key areas to investigate include:
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Reaction Temperature: Exothermic reactions can lead to the formation of byproducts. Running the reaction at elevated temperatures can promote polymerization of the starting material. It is crucial to maintain low temperatures (typically 0°C to room temperature) throughout the addition of reagents and the reaction period.[3][4]
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Choice and Stoichiometry of Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃) can induce polymerization of the pyrrole ring.[2] Consider using a milder Lewis acid or a different catalyst system altogether. The molar ratio of the Lewis acid to the substrate is also critical; an excess can exacerbate side reactions.
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Purity of Reagents and Solvent: The presence of moisture can deactivate the Lewis acid catalyst and lead to lower yields. Ensure that 1-methylpyrrole is purified (e.g., by distillation) and that anhydrous solvents are used.[5]
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Order of Reagent Addition: The order in which reagents are added can significantly impact the outcome. Typically, the 1-methylpyrrole and Lewis acid are combined first, followed by the slow, dropwise addition of chloroacetyl chloride at a low temperature.
Question 2: I am observing a significant amount of dark, insoluble material (polymer) in my reaction flask. How can I prevent this?
Polymerization is a common side reaction when subjecting electron-rich pyrroles to strong acid conditions.[2] This is often caused by the high reactivity of the pyrrole ring in the presence of a strong Lewis acid catalyst.[2]
To mitigate polymerization:
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Use a Milder Catalyst: Instead of strong Lewis acids like AlCl₃, consider alternatives such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or metal triflates like ytterbium(III) triflate (Yb(OTf)₃).[6][7] Organocatalysts, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), have also been shown to be effective for the acylation of pyrroles with high yields.[7]
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Control the Temperature: Maintain a consistently low temperature (e.g., 0°C or below) during the addition of the acylating agent and throughout the reaction.
-
Dilution: Conducting the reaction in a more dilute solution can sometimes reduce the rate of polymerization.
Question 3: My product appears to be a mixture of isomers. How can I improve the regioselectivity for the 2-position?
Electrophilic substitution on 1-methylpyrrole is strongly directed to the C2 position due to the superior resonance stabilization of the cationic intermediate compared to attack at the C3 position.[1] If you are observing other isomers, it could be due to harsh reaction conditions.
To enhance C2 selectivity:
-
Milder Reaction Conditions: As with preventing polymerization, using milder Lewis acids and lower temperatures will favor the kinetically preferred C2 product.
-
Protecting Groups: While generally not necessary for 1-methylpyrrole, in more complex pyrrole systems, the use of bulky protecting groups on the nitrogen atom can influence regioselectivity.[6]
Question 4: Are there alternative, non-Lewis acid-catalyzed methods for this chloroacetylation?
Yes, alternative methods can provide higher yields and avoid the issues associated with strong Lewis acids. One effective approach is the use of a nucleophilic organocatalyst like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN).[7] This method has been shown to successfully catalyze the C-acylation of pyrroles, affording the C2-acylated product in high yields.[7] Another approach involves using metal triflates as catalysts, which are often more tolerant of functional groups and can be used in catalytic amounts.[7]
Data Presentation
The following table summarizes various conditions for acylation reactions on pyrrole derivatives to provide a comparative overview.
| Substrate | Acylating Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-p-toluenesulfonylpyrrole | 1-naphthoyl chloride | 1.2 equiv. AlCl₃ | Dichloromethane | Ambient | Mixture of 2- and 3-isomers | [6] |
| N-methylpyrrole | Acetyl chloride | Catalytic Yb(OTf)₃ | Ionic Liquid [bpy][BF₄] | Not specified | "Satisfactory" | [7] |
| N-methylpyrrole | Various acyl chlorides | Catalytic DBN | Not specified | Not specified | High | [7] |
| L-prolineamide | Chloroacetyl chloride | None specified | Not specified | 0-70 | Not specified | [3] |
Experimental Protocols
Standard Friedel-Crafts Chloroacetylation Protocol
This protocol is a representative method and may require optimization.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (10 mL) and aluminum chloride (AlCl₃) (1.1 equivalents).
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Cooling: The mixture is cooled to 0°C in an ice bath.
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Substrate Addition: 1-methylpyrrole (1 equivalent), dissolved in a small amount of anhydrous dichloromethane, is added dropwise to the stirred suspension, ensuring the temperature remains below 5°C.
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Acylating Agent Addition: Chloroacetyl chloride (1.05 equivalents), dissolved in anhydrous dichloromethane, is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
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Reaction: The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
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Washing: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone.
Visualizations
Reaction Mechanism
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1-Methylpyrrole | 96-54-8 [chemicalbook.com]
- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Preventing polymerization of 1-methylpyrrole during Friedel-Crafts acylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of 1-methylpyrrole. Our aim is to help you overcome common challenges, with a primary focus on preventing polymerization and other side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Polymerization of 1-Methylpyrrole
Q1: My reaction mixture turned into a black, insoluble tar. What causes this polymerization and how can I prevent it?
A1: The formation of a black tar is a classic sign of pyrrole polymerization. 1-Methylpyrrole is an electron-rich heterocycle and is highly susceptible to acid-catalyzed polymerization. Strong Lewis acids, such as aluminum chloride (AlCl₃), which are traditionally used in Friedel-Crafts reactions, can readily protonate the pyrrole ring, initiating a chain reaction that leads to insoluble polymers.
Troubleshooting Steps:
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Choice of Catalyst: Avoid strong Lewis acids like AlCl₃ and FeCl₃. Opt for milder Lewis acids or alternative catalytic systems. Metal triflates (e.g., Yb(OTf)₃, Zn(OTf)₂) or organocatalysts have shown great success in minimizing polymerization.[1]
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Reaction Temperature: Maintain a low reaction temperature. Starting the reaction at 0 °C or even lower can help control the exothermic nature of the acylation and suppress polymerization pathways.
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Order of Addition: Add the Lewis acid to the acylating agent at a low temperature to pre-form the acylium ion complex before introducing the sensitive 1-methylpyrrole. This can reduce the exposure of the pyrrole to the free Lewis acid.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture, which can inactivate the catalyst and potentially contribute to side reactions.[2][3]
Issue 2: Low or No Product Yield
Q2: I am not observing any product formation, or the yield is very low. What are the likely causes?
A2: Low or no yield in the Friedel-Crafts acylation of 1-methylpyrrole can stem from several factors beyond polymerization.
Troubleshooting Steps:
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Catalyst Inactivity: Lewis acids are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Use a freshly opened bottle of the Lewis acid or purify it before use.[2][3]
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Insufficient Catalyst: In many Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid, effectively sequestering it.[3] This often necessitates the use of stoichiometric amounts of the catalyst. However, with highly reactive substrates like 1-methylpyrrole, using milder, catalytic systems is often a better strategy to avoid polymerization while achieving good conversion.
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Purity of Reagents: Ensure the purity of 1-methylpyrrole and the acylating agent. Impurities can lead to unwanted side reactions and lower the yield of the desired product.
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Reaction Time and Temperature: The optimal reaction time and temperature will vary depending on the specific catalyst and substrates used. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the point of maximum conversion and avoid product degradation from prolonged reaction times or excessive heat.
Issue 3: Poor Regioselectivity
Q3: I am getting a mixture of 2-acyl and 3-acyl isomers. How can I improve the regioselectivity for the desired isomer?
A3: The acylation of 1-methylpyrrole typically occurs at the more nucleophilic C2 position. However, the choice of Lewis acid and reaction conditions can influence the regioselectivity.
Troubleshooting Steps:
-
Steric Hindrance: While 1-methylpyrrole itself is not sterically bulky, the choice of a bulky acylating agent might favor acylation at the C3 position to some extent, although C2 acylation is generally electronically favored.
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Catalyst Choice: The nature of the Lewis acid can influence the regioselectivity. For instance, in the acylation of N-p-toluenesulfonylpyrrole, stronger Lewis acids like AlCl₃ favored the 3-acyl product, while weaker Lewis acids led to more of the 2-acyl isomer.[4] While this is for a different N-substituted pyrrole, it highlights the potential influence of the catalyst on regiochemistry. For 1-methylpyrrole, organocatalytic methods often provide high regioselectivity for the C2 position.[1]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from successful Friedel-Crafts acylation reactions of 1-methylpyrrole using different catalytic systems.
Table 1: Organocatalytic Acylation of 1-Methylpyrrole with Benzoyl Chloride
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Reference |
| None | Toluene | Reflux | 8 | 87 | 57 | [1] |
| DMAP (15) | Toluene | Reflux | 4 | <5 | - | [1] |
| DABCO (15) | Toluene | Reflux | 4 | <5 | - | [1] |
| DBU (15) | Toluene | Reflux | 1.5 | 95 | 68 | [1] |
| DBN (15) | Toluene | Reflux | 4 | 100 | 81 | [1] |
Table 2: DBN-Catalyzed Acylation of 1-Methylpyrrole with Various Acyl Chlorides
| Acyl Chloride | Time (h) | Conversion (%) | Isolated Yield (%) | Reference |
| Benzoyl chloride | 4 | 100 | 81 | [1] |
| 4-Nitrobenzoyl chloride | 4 | 100 | 72 | [1] |
| 4-Methoxybenzoyl chloride | 4 | 100 | 75 | [1] |
| 2-Toluoyl chloride | 4 | 100 | 78 | [1] |
| 3-Toluoyl chloride | 8 | 100 | 74 | [1] |
| Cinnamoyl chloride | 4 | 100 | 65 | [1] |
| Acetyl chloride | 24 | 100 | 55 | [1] |
Experimental Protocols
Protocol 1: Organocatalytic Friedel-Crafts Acylation of 1-Methylpyrrole using DBN [1]
This protocol describes a general procedure for the regioselective C2-acylation of 1-methylpyrrole using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst.
Materials:
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1-Methylpyrrole
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Acyl chloride (e.g., benzoyl chloride)
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1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
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Anhydrous toluene
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Anhydrous dichloromethane (for workup)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware (oven-dried)
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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To a stirred solution of 1-methylpyrrole (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add the corresponding acyl chloride (1.2 mmol).
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Add DBN (0.15 mmol, 15 mol%) to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, allow the reaction mixture to cool to room temperature.
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Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 2-acyl-1-methylpyrrole.
Visualizations
Caption: General mechanism of Friedel-Crafts acylation.
Caption: Acid-catalyzed polymerization of 1-methylpyrrole.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
References
Managing the exothermic nature of the Friedel-Crafts reaction for 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the exothermic nature of the Friedel-Crafts acylation of 1-methyl-1H-pyrrole with 2-chloroacetyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, with a focus on problems arising from the reaction's exothermicity.
Issue 1: Uncontrolled Exotherm and Potential for Thermal Runaway
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Question: My reaction is becoming too hot to control, and I'm concerned about a runaway reaction. What should I do and how can I prevent this?
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Answer: An uncontrolled exotherm is a serious safety concern in Friedel-Crafts acylations. The reaction between the Lewis acid and the acyl chloride, as well as the subsequent acylation of the highly reactive 1-methyl-1H-pyrrole, can generate significant heat.[1]
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Immediate Actions:
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Ensure your reaction vessel is securely immersed in a pre-cooled and efficient cooling bath (e.g., ice-salt or dry ice/acetone).
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Immediately stop the addition of the 2-chloroacetyl chloride.
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If necessary, add a small amount of pre-chilled solvent to dilute the reaction mixture and aid in heat dissipation.
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-
Probable Causes & Preventative Measures:
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| Probable Cause | Recommended Solution |
| Rapid Addition of Reagents | Add the 2-chloroacetyl chloride solution dropwise over an extended period (e.g., 30-60 minutes) to allow the cooling system to dissipate the heat generated.[1] |
| Inadequate Cooling | Use a cooling bath capable of maintaining the desired low temperature (0 °C to -10 °C). Ensure good thermal contact between the flask and the bath. |
| High Reactant Concentration | Use a sufficient amount of an appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane) to ensure the reaction mixture is not too concentrated. |
| Incorrect Order of Addition | The order of reagent addition can significantly impact the reaction. A common and effective method is to first prepare a solution of 1-methyl-1H-pyrrole and the Lewis acid at a low temperature, and then slowly add the 2-chloroacetyl chloride. |
Issue 2: Low Yield of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
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Question: The yield of my desired product is significantly lower than expected. What are the likely causes related to the exotherm?
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Answer: Low yields can often be attributed to side reactions that are accelerated at higher temperatures.
-
Probable Causes & Solutions:
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| Probable Cause | Recommended Solution |
| Side Reactions due to High Temperature | Elevated temperatures can lead to the formation of polysubstituted products and polymerization of the pyrrole ring.[2] Maintaining a consistently low reaction temperature is crucial. |
| Degradation of Reactants or Products | The acylium ion or the product itself may be unstable at higher temperatures, leading to decomposition. Strict temperature control helps preserve the integrity of all species in the reaction. |
| Choice of Lewis Acid | The strength of the Lewis acid can influence the reaction rate and exotherm. While a strong Lewis acid like AlCl₃ is common, it can sometimes lead to more side reactions. Consider screening milder Lewis acids such as SnCl₄ or ZnCl₂.[2] |
Issue 3: Formation of Dark-Colored Impurities or Tar
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Question: My final product is a dark, tarry substance that is difficult to purify. How can I prevent this?
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Answer: The formation of tar is a common issue in the acylation of reactive heterocycles like pyrroles, and it is often exacerbated by poor temperature control.
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Probable Causes & Solutions:
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| Probable Cause | Recommended Solution |
| Polymerization of 1-methyl-1H-pyrrole | Pyrroles are susceptible to acid-catalyzed polymerization, a reaction that is highly temperature-dependent. Maintaining a low temperature throughout the reaction and quenching process minimizes this side reaction.[3] |
| Decomposition at High Temperatures | As mentioned previously, high local temperatures can cause decomposition of the starting materials and product, leading to complex mixtures and tar formation. |
| Improper Quenching | The quenching process is also highly exothermic. Adding the reaction mixture to ice or a cold, dilute acid solution should be done slowly and with vigorous stirring to control the heat generated.[4] |
Frequently Asked Questions (FAQs)
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Q1: Why is the Friedel-Crafts acylation of 1-methyl-1H-pyrrole so exothermic?
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A1: The exothermicity arises from two main sources: the reaction between the Lewis acid (e.g., AlCl₃) and 2-chloroacetyl chloride to form the acylium ion electrophile, and the subsequent highly favorable electrophilic aromatic substitution reaction with the electron-rich 1-methyl-1H-pyrrole ring.[1] The high reactivity of the pyrrole nucleus contributes significantly to the overall heat evolution.
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Q2: What is the ideal temperature range for this reaction?
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A2: To effectively manage the exotherm and minimize side reactions, a temperature range of 0 °C to -10 °C is generally recommended. This can be achieved using an ice-salt bath or a cryocooler.
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Q3: How does the choice of solvent affect the management of the exotherm?
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A3: The solvent plays a crucial role in heat dissipation. A solvent with a good heat capacity and a boiling point that is not too low can help to absorb and distribute the heat generated. Dichloromethane and 1,2-dichloroethane are commonly used solvents for Friedel-Crafts reactions. The volume of the solvent is also important; a more dilute reaction will have better heat distribution.
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Q4: Can I use a weaker Lewis acid to reduce the exotherm?
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A4: Yes, using a milder Lewis acid such as SnCl₄, ZnCl₂, or even certain metal triflates can lead to a less vigorous reaction and a more controlled exotherm.[2] However, this may also result in a slower reaction rate, so optimization of the reaction time and temperature may be necessary.
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Q5: What are the key safety precautions to take when performing this reaction?
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A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a suitable quenching bath (e.g., a large beaker of ice water) ready before starting the reaction. Be mindful of the vigorous reaction that can occur during quenching due to the hydrolysis of the Lewis acid.[4]
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Experimental Protocol: Synthesis of this compound
This protocol is designed to control the exothermic nature of the reaction.
Materials:
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1-methyl-1H-pyrrole
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2-chloroacetyl chloride
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Aluminum chloride (AlCl₃), anhydrous
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Dichloromethane (CH₂Cl₂), anhydrous
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Ice
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Concentrated Hydrochloric Acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
Equipment:
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Three-necked round-bottom flask
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Dropping funnel
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Magnetic stirrer and stir bar
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Thermometer or thermocouple
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Inert gas supply (Nitrogen or Argon)
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Cooling bath (ice-salt or dry ice/acetone)
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Separatory funnel
Procedure:
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Reaction Setup:
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Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas.
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Purge the entire system with nitrogen or argon.
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In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a positive pressure of inert gas.
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Cool the suspension to 0 °C using an ice bath.
-
-
Formation of the Acylium Ion:
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In the dropping funnel, prepare a solution of 2-chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane.
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Add the 2-chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
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-
Acylation of 1-methyl-1H-pyrrole:
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In a separate, dry flask, prepare a solution of 1-methyl-1H-pyrrole (1.0 equivalent) in anhydrous dichloromethane.
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Transfer this solution to the dropping funnel.
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Add the 1-methyl-1H-pyrrole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0 °C and 5 °C. A slight exotherm is expected and should be carefully controlled by the rate of addition and the efficiency of the cooling bath.
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-
Reaction Monitoring:
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After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
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Monitor the progress of the reaction by thin-layer chromatography (TLC).
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-
Quenching:
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Prepare a beaker with a mixture of crushed ice and a small amount of concentrated HCl.
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Slowly and carefully , pour the cold reaction mixture onto the ice-HCl mixture with vigorous stirring. This process is highly exothermic and will release HCl gas; perform this step in a well-ventilated fume hood.[4]
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-
Work-up:
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Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with cold dilute HCl, water, and saturated sodium bicarbonate solution (caution: effervescence).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
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Quantitative Data Summary
The following table summarizes key quantitative parameters for managing the exothermic nature of the reaction, based on literature for similar Friedel-Crafts acylations.
| Parameter | Recommended Value/Range | Rationale & Notes |
| Reaction Temperature | 0 °C to -10 °C | Minimizes side reactions and allows for better control of the exotherm. |
| Addition Rate of Acyl Chloride | 15-20 minutes (for acylium ion formation) | Slow addition prevents a large initial exotherm. |
| Addition Rate of Pyrrole | 30-60 minutes | The main exothermic step; slow addition is critical for temperature control. |
| Lewis Acid Stoichiometry | 1.1 - 1.2 equivalents | A slight excess is often used to ensure complete reaction. |
| Adiabatic Temperature Increase | <10 °C (at 100g scale for a similar reaction) | This provides a benchmark for the expected heat evolution under controlled conditions. |
Visualizations
Caption: Troubleshooting workflow for managing the exothermic Friedel-Crafts reaction.
Caption: Experimental workflow with key temperature control points.
References
Stability issues of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone during storage and handling
Technical Support Center: 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance on proper storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its susceptibility to degradation under several conditions. As an α-halo ketone and a pyrrole derivative, it is particularly sensitive to basic and acidic environments, which can lead to hydrolysis of the chloroacetyl group or even decomposition of the pyrrole ring.[1] It is also known to be photolabile, meaning it can degrade upon exposure to light.[1] Additionally, like many pyrrole derivatives, it has the potential to polymerize or self-condense, especially in the presence of acids or light.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability and purity of the compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration at 2-8°C is advisable. Storing the compound under an inert atmosphere, such as argon or nitrogen, can further prevent degradation from atmospheric moisture and oxygen.[1]
Q3: Can I store solutions of this compound?
A3: It is generally not recommended to store solutions of this compound for extended periods due to its reactivity. If you must prepare solutions in advance, use a dry, aprotic solvent. These solutions should be stored at low temperatures and under an inert atmosphere. For best results and to avoid the introduction of impurities from solvent degradation, it is always preferable to prepare solutions fresh before use.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related compounds, the following are likely:
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Hydrolysis: The chloroacetyl group can be hydrolyzed to a hydroxyacetyl group, especially under acidic or basic conditions.[1]
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Favorskii Rearrangement: As an α-halo ketone, it may undergo a base-catalyzed Favorskii rearrangement to form a carboxylic acid derivative.
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Polymerization/Self-condensation: The pyrrole ring can be prone to polymerization, particularly in the presence of acid or light.[1]
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Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to various degradation products.[1]
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Ring Opening/Decomposition: Harsh acidic or basic conditions may lead to the opening or decomposition of the pyrrole ring.[1]
Q5: What materials should I avoid when handling this compound?
A5: Avoid contact with strong bases, strong acids, and strong oxidizing agents, as these can rapidly degrade the compound. Ensure that all glassware and equipment are thoroughly dried before use to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Spots on TLC or Peaks in LC-MS Analysis
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Symptom: During a reaction or upon analysis of a stored sample, you observe unexpected spots on a Thin Layer Chromatography (TLC) plate or new peaks in your Liquid Chromatography-Mass Spectrometry (LC-MS) data.
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Possible Cause: This is a strong indicator of compound degradation. The new spots or peaks likely correspond to one or more of the degradation products mentioned in the FAQs.
-
Troubleshooting Steps:
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Verify Purity: Immediately assess the purity of your starting material using a validated analytical method like HPLC or GC-MS.
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Review Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).
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Check Reaction Conditions: If the issue arises during a reaction, ensure that the reaction conditions are not exposing the compound to extreme pH, high temperatures for prolonged periods, or intense light.
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Use Fresh Sample: If possible, use a fresh, unopened sample of the compound to repeat the experiment and determine if the issue was with the previously stored material.
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Issue 2: Inconsistent Reaction Yields or Formation of Tarry/Polymeric Material
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Symptom: You are experiencing variable and lower-than-expected yields in your synthesis, or you observe the formation of a dark, insoluble tar-like substance.
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Possible Cause: This often points to polymerization or self-condensation of the pyrrole ring, which can be initiated by acidic impurities or exposure to light.
-
Troubleshooting Steps:
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Purify Solvents and Reagents: Ensure all solvents and reagents are pure and free from acidic or basic contaminants.
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Control Reaction Temperature: Run the reaction at the recommended temperature and avoid overheating.
-
Protect from Light: Conduct the reaction in a flask protected from light by wrapping it in aluminum foil.
-
Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.
-
Data Presentation
The following table summarizes the expected stability of this compound under various stress conditions. This data is based on the typical behavior of α-halo ketones and pyrrole derivatives and should be used as a guideline. Actual degradation rates should be confirmed experimentally.
| Stress Condition | Parameter | Duration | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Significant | 2-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, Pyrrole ring-opened products |
| Basic Hydrolysis | 0.1 M NaOH | 2 hours | Very Rapid | Favorskii rearrangement products, 2-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)-ethanone |
| Oxidative | 3% H₂O₂ | 24 hours | Moderate | Oxidized pyrrole derivatives |
| Thermal | 60°C | 48 hours | Low to Moderate | Various decomposition products |
| Photolytic | UV/Vis Light | 24 hours | Significant | Various photodegradation products, Polymers |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is adapted from studies on similar compounds and is intended to assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
Photostability chamber
-
Temperature-controlled oven
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature. Withdraw samples at 0, 15, 30, 60, and 120 minutes. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store a portion of the stock solution in an oven at 60°C, protected from light. Withdraw samples at various time points.
-
Photolytic Degradation: Expose a portion of the stock solution in a photostability chamber according to ICH Q1B guidelines. Keep a control sample in the dark at the same temperature. Withdraw samples from both solutions at appropriate time points.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This method is a starting point and should be validated for the specific compound and its degradation products. It is based on a method developed for a similar pyrrole derivative.[2]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the parent compound from its degradation products and any process-related impurities.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical relationship of stability issues and mitigation strategies.
References
Technical Support Center: In-Process Controls for the Synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction type for the synthesis of this compound?
A1: The synthesis is typically achieved through a Friedel-Crafts acylation reaction. This involves the reaction of an acyl chloride (chloroacetyl chloride) with an aromatic or heteroaromatic compound (1-methyl-1H-pyrrole) in the presence of a Lewis acid catalyst.
Q2: Why is the acylation of pyrrole derivatives sometimes challenging?
A2: The lone pair of electrons on the pyrrole nitrogen contributes to the ring's aromaticity and also makes the nitrogen atom nucleophilic. This can lead to competitive N-acylation instead of the desired C-acylation. Furthermore, pyrrole rings are sensitive to strongly acidic conditions, which can lead to polymerization and the formation of dark, tarry byproducts.[1][2]
Q3: At which position on the 1-methyl-1H-pyrrole ring is acylation expected to occur?
A3: Electrophilic substitution on the pyrrole ring, such as Friedel-Crafts acylation, preferentially occurs at the C2 (α) position. This is because the carbocation intermediate formed at this position is more resonance-stabilized compared to the intermediate at the C3 (β) position.[3]
Q4: What are the most common in-process control techniques for monitoring this reaction?
A4: The most common and effective in-process control techniques are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product. NMR spectroscopy provides more detailed quantitative and structural information about the reaction progress.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Recommendation |
| Inactive Lewis Acid Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture and can be deactivated. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle the Lewis acid under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. | A stoichiometric amount or a slight excess of the Lewis acid catalyst is often required for Friedel-Crafts acylation. |
| Low Reactivity of Starting Material: Impurities in the 1-methyl-1H-pyrrole can affect its reactivity. | Use freshly distilled or high-purity 1-methyl-1H-pyrrole for the reaction. |
| Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures. | The reaction is often started at a low temperature (e.g., 0 °C) during the addition of reagents and then allowed to warm to room temperature. Optimization of the temperature profile may be necessary.[4][5] |
Issue 2: Formation of Multiple Products (Observed on TLC or NMR)
| Possible Cause | Troubleshooting Recommendation |
| N-Acylation: The chloroacetyl group may have reacted with the nitrogen of the pyrrole ring. | While the N-methyl group reduces the likelihood of N-acylation compared to unsubstituted pyrrole, it can still occur. Using a milder Lewis acid or optimizing the reaction temperature may favor C-acylation. |
| Di-acylation: The product, being an activated aromatic ring, might undergo a second acylation. | Friedel-Crafts acylation products are generally deactivated towards further substitution, making di-acylation less common. However, if observed, using a stoichiometric amount of the acylating agent and monitoring the reaction closely to stop it upon completion can help. |
| Positional Isomers (C3-acylation): Although C2-acylation is preferred, some C3-acylation may occur. | The regioselectivity can be influenced by the choice of Lewis acid and solvent. Softer Lewis acids may show different selectivity. Confinement effects using specific catalysts can also influence regioselectivity.[3] |
Issue 3: Dark, Tarry Reaction Mixture
| Possible Cause | Troubleshooting Recommendation |
| Polymerization of Pyrrole: Pyrroles are known to polymerize under strongly acidic conditions. | Add the Lewis acid catalyst portion-wise to the reaction mixture at a low temperature to control the exotherm. Consider using a milder Lewis acid. |
| High Reaction Temperature: Excessive heat can promote decomposition and polymerization. | Maintain a low temperature, especially during the initial stages of the reaction. |
Experimental Protocols for In-Process Controls
Thin-Layer Chromatography (TLC) Monitoring
Objective: To qualitatively monitor the progress of the reaction by observing the disappearance of the starting material (1-methyl-1H-pyrrole) and the appearance of the product (this compound).
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., Ethyl acetate/Hexane mixture)
-
UV lamp (254 nm) for visualization
-
Capillary tubes for spotting
Procedure:
-
Prepare a developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. A common starting mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:4 or 1:3 v/v).[6]
-
On a TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Using separate capillary tubes, spot the starting material (1-methyl-1H-pyrrole, dissolved in a small amount of a suitable solvent like dichloromethane) and a co-spot (both starting material and reaction mixture in the same spot) on the starting line.
-
At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture, quench it with a small amount of water or saturated sodium bicarbonate solution, extract with a small volume of dichloromethane, and spot it on the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp. The starting material and product should have different Rf values.
Data Interpretation:
| Compound | Expected Polarity | Expected Rf Value |
| 1-methyl-1H-pyrrole | Less polar | Higher Rf |
| This compound | More polar | Lower Rf |
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.
1H NMR Spectroscopy Monitoring
Objective: To quantitatively monitor the reaction progress by observing the disappearance of signals corresponding to the starting material and the appearance of signals for the product.
Procedure:
-
Acquire a 1H NMR spectrum of the starting material, 1-methyl-1H-pyrrole, in a deuterated solvent (e.g., CDCl₃).
-
At desired time points, carefully quench a small aliquot of the reaction mixture and prepare it for NMR analysis.
-
Acquire 1H NMR spectra of the reaction mixture.
-
Integrate the characteristic peaks of the starting material and the product to determine the relative concentrations and calculate the reaction conversion.
Expected 1H NMR Chemical Shifts (in CDCl₃):
| Compound | Proton | Expected Chemical Shift (δ, ppm) |
| 1-methyl-1H-pyrrole | N-CH₃ | ~3.6 |
| H2, H5 (α-protons) | ~6.6 | |
| H3, H4 (β-protons) | ~6.1 | |
| This compound | N-CH₃ | ~3.9-4.0 |
| COCH₂Cl | ~4.5-4.7 | |
| Pyrrole protons | ~6.2-7.1 |
Note: The exact chemical shifts can vary depending on the solvent and other factors.
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis and monitoring of this compound.
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. websites.umich.edu [websites.umich.edu]
- 5. websites.umich.edu [websites.umich.edu]
- 6. silicycle.com [silicycle.com]
Effect of Lewis acid choice on the regioselectivity of acylation of N-methylpyrrole
Technical Support Center: Acylation of N-Methylpyrrole
Welcome to the Technical Support Center for the acylation of N-methylpyrrole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of this important reaction. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve your desired C2 or C3-acylated product.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for the regioselectivity of electrophilic substitution on N-methylpyrrole?
A1: Generally, electrophilic aromatic substitution on N-methylpyrrole favors substitution at the C2 (α) position. This preference is due to the greater resonance stabilization of the cationic intermediate (Wheland intermediate) formed upon electrophilic attack at C2 compared to the intermediate formed from attack at the C3 (β) position.
Q2: How does the choice of Lewis acid affect the C2/C3 selectivity in the acylation of N-methylpyrrole?
A2: The strength of the Lewis acid plays a crucial role in determining the regioselectivity. While strong Lewis acids like aluminum chloride (AlCl₃) can favor the thermodynamically more stable C3-acylated product, weaker Lewis acids such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) tend to yield the kinetically favored C2-acylated product.
Q3: Can I achieve exclusive C2 or C3 acylation?
A3: Achieving exclusive selectivity can be challenging, but highly selective reactions are possible. For instance, using TiCl₄ as the Lewis acid with N-acylbenzotriazoles as the acylating agent has been reported to yield exclusively the 2-acyl-N-methylpyrrole. For C3 selectivity, a strong Lewis acid like AlCl₃ is a good starting point, though mixtures of isomers are common.
Q4: My reaction is producing a significant amount of polymer. What could be the cause?
A4: N-methylpyrrole is highly reactive and can polymerize under strongly acidic conditions. This is a common issue with strong Lewis acids like AlCl₃. To mitigate this, you can try using a milder Lewis acid, lowering the reaction temperature, or using a less reactive acylating agent.
Q5: Why am I getting a low yield of the acylated product?
A5: Low yields can result from several factors, including polymerization of the starting material, incomplete reaction, or decomposition of the product. Ensure that your reagents are anhydrous, as water can deactivate the Lewis acid. Optimizing the reaction time and temperature is also critical. If the reaction is sluggish, a stronger Lewis acid or a more reactive acylating agent might be necessary, but be mindful of the increased risk of polymerization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction yields primarily the C2-acylated product when C3 is desired. | The Lewis acid is not strong enough to promote formation of the thermodynamic product. | Switch to a stronger Lewis acid, such as AlCl₃. Consider using a higher reaction temperature to favor the thermodynamic product. |
| Reaction yields a mixture of C2 and C3 isomers, and a single isomer is desired. | The chosen Lewis acid and reaction conditions do not provide sufficient selectivity. | For C2 selectivity, try a milder Lewis acid like SnCl₄ or TiCl₄ at low temperatures. For C3 selectivity, use a strong Lewis acid like AlCl₃ and carefully control the reaction conditions. Purification by chromatography may be necessary. |
| Significant polymerization of N-methylpyrrole is observed. | The reaction conditions are too harsh (e.g., strong Lewis acid, high temperature). | Use a milder Lewis acid (e.g., SnCl₄, ZnCl₂). Lower the reaction temperature. Add the Lewis acid slowly to a solution of the acylating agent and N-methylpyrrole. |
| The reaction is very slow or does not proceed to completion. | The Lewis acid is not sufficiently active, or it has been deactivated by moisture. | Use a stronger Lewis acid. Ensure all glassware is oven-dried and reagents are anhydrous. Increase the reaction temperature or reaction time. |
| Low overall yield of acylated products. | In addition to polymerization, the product may be unstable under the reaction conditions. | Use milder reaction conditions. Minimize the reaction time. Work up the reaction as soon as it is complete. Consider using a different acylating agent that allows for milder conditions. |
Data Presentation: Effect of Lewis Acid on Regioselectivity
| Lewis Acid | Relative Strength | Predominant Isomer | C2:C3 Ratio | Notes |
| AlCl₃ | Strong | C3 | <3:97 | Favors the thermodynamic product. |
| EtAlCl₂ | Intermediate | C2 | 71:29 | A mixture of isomers is obtained. |
| Et₂AlCl | Weak | C2 | >94:6 | Strongly favors the kinetic product. |
| SnCl₄ | Weak | C2 | - | Generally favors C2-acylation. |
| TiCl₄ | Weak | C2 | - | Can provide high selectivity for C2-acylation. |
Data adapted from studies on N-p-toluenesulfonylpyrrole, which serves as a model for the behavior of N-alkylpyrroles.
Experimental Protocols
General Procedure for C2-Selective Acylation of N-Methylpyrrole
This protocol aims for the kinetically favored C2 product using a mild Lewis acid.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add N-methylpyrrole (1.0 eq.) and the acyl chloride (1.1 eq.) to a flame-dried round-bottom flask containing a magnetic stir bar and anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add a solution of a mild Lewis acid, such as titanium(IV) chloride (TiCl₄, 1.2 eq.) or tin(IV) chloride (SnCl₄, 1.2 eq.), in anhydrous CH₂Cl₂ to the stirred mixture.
-
Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Quench the reaction by carefully pouring the mixture into ice-cold water. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 2-acyl-N-methylpyrrole.
General Procedure for C3-Selective Acylation of N-Methylpyrrole
This protocol aims for the thermodynamically favored C3 product using a strong Lewis acid.
-
Preparation: Under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq.) in anhydrous CH₂Cl₂ in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Formation of Acylium Ion: Cool the suspension to 0 °C and slowly add the acyl chloride (1.2 eq.). Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Addition of N-Methylpyrrole: Slowly add a solution of N-methylpyrrole (1.0 eq.) in anhydrous CH₂Cl₂ to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. Add concentrated hydrochloric acid to dissolve the aluminum salts. Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine, and then dry over anhydrous MgSO₄.
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography to separate the C3-acylated product from the C2-isomer and any other byproducts.
Visualizations
Caption: Logical workflow for selecting a Lewis acid to control the regioselectivity of N-methylpyrrole acylation.
Caption: Simplified signaling pathways for C2 and C3 acylation of N-methylpyrrole.
Quenching procedures to minimize byproduct formation in 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone synthesis
Technical Support Center: Synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, with a specific focus on quenching procedures designed to minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the quenching step in this synthesis?
The quenching step is critical for deactivating the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) used in the Friedel-Crafts acylation reaction. This process terminates the electrophilic substitution reaction. A carefully controlled quench is essential because the reaction of the Lewis acid with the quenching agent (typically water or ice) is highly exothermic.[1] Improper temperature control can lead to the degradation of the desired product and the formation of byproducts.[1]
Q2: What are the most common byproducts encountered during the synthesis and work-up?
The primary byproducts of concern include:
-
Hydrolysis Product: The chloroacetyl group is susceptible to hydrolysis, especially under harsh acidic or basic conditions, forming 2-hydroxy-1-(1-methyl-1H-pyrrol-2-yl)-ethanone.[2]
-
Polymerization Products: Pyrrole and its derivatives are known to polymerize or self-condense in the presence of strong acids or high temperatures.[2]
-
Ring-Opened or Decomposed Products: Extreme pH conditions (either highly acidic or basic) can lead to the decomposition or opening of the pyrrole ring itself.[2]
-
Favorskii Rearrangement Products: Under basic conditions, the α-haloketone product can potentially undergo a Favorskii rearrangement to form pyrrole-2-acetic acid derivatives.[3]
Q3: What are the most critical parameters to control during the quenching procedure?
Temperature control is the single most important parameter. The reaction mixture should be added slowly to a vigorously stirred vessel containing crushed ice to dissipate the heat generated from the exothermic neutralization of the Lewis acid.[1] Maintaining a low temperature (ideally 0-5 °C) throughout the quench minimizes temperature-dependent side reactions like hydrolysis and polymerization.
Q4: How can I monitor the reaction for byproduct formation?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress and detecting the presence of byproducts. Unexpected spots on the TLC plate can indicate the formation of impurities. For more detailed analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of potential byproducts.[2]
Troubleshooting Guide
This guide addresses common issues observed during the synthesis, focusing on problems arising from the quenching and work-up stages.
| Issue / Symptom | Potential Cause | Recommended Solution |
| 1. Low Yield of Desired Product | Incomplete Reaction: The Friedel-Crafts acylation did not proceed to completion. | Ensure all reagents are anhydrous, particularly the Lewis acid and solvent. Verify the stoichiometry and consider extending the reaction time, while monitoring progress by TLC. |
| Product Hydrolysis: The chloroacetyl group was hydrolyzed during the quench or work-up.[2] | Quench the reaction by adding it slowly to crushed ice to maintain a low temperature. Avoid using strong bases during the work-up; use a mild base like saturated sodium bicarbonate solution for neutralization.[4] | |
| Pyrrole Polymerization: The acidic conditions of the reaction or quench caused the N-methylpyrrole starting material or product to polymerize.[2] | Maintain a low reaction temperature (0 °C) during the addition of reagents. Ensure the quenching process is rapid and cold to quickly neutralize the strong acid. | |
| 2. Product Appears Dark/Oily and is Difficult to Purify | Formation of Colored Polymers: Significant polymerization has occurred, leading to intractable tars.[2] | Re-evaluate the reaction conditions. Consider using a milder Lewis acid, ensuring a strictly controlled low temperature, and executing a rapid, cold quench. |
| Residual Acid: Traces of acid remaining after work-up can cause product degradation over time. | During the work-up, wash the organic layer thoroughly with saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a brine wash to remove residual water and salts.[4] | |
| 3. Product Degrades During Storage | Instability: The product is inherently sensitive to heat, light, moisture, and air.[2][3] | Store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, keep it in a cool (2-8 °C), dry, and dark place.[3] |
| Contamination with Base: Trace amounts of base can catalyze the Favorskii rearrangement.[3] | Ensure all glassware for storage is clean and dry. Confirm that all basic washing agents from the work-up have been thoroughly removed. |
Experimental Protocols
Protocol 1: Synthesis and Quenching Procedure
This protocol outlines a standard procedure for the Friedel-Crafts acylation of N-methylpyrrole with chloroacetyl chloride, emphasizing a controlled quenching step.
1. Reaction Setup:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[4]
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the suspension to 0 °C using an ice-water bath.
2. Acylation Reaction:
-
Dissolve chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains at 0 °C.[4]
-
After the addition is complete, add a solution of N-methylpyrrole (1.0 equivalent) in anhydrous dichloromethane to the addition funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the 0 °C temperature.
-
Once the N-methylpyrrole addition is complete, allow the reaction to stir at 0 °C or warm to room temperature for 1-2 hours. Monitor the reaction's completion by TLC.
3. Quenching Procedure (Critical Step):
-
In a separate, larger beaker or flask, prepare a vigorously stirred mixture of crushed ice and a small amount of water.
-
Once the reaction is complete, slowly transfer the reaction mixture via cannula or by pouring it in a thin stream into the ice-water mixture.
-
Crucially, monitor the temperature of the quenching mixture to ensure it does not rise significantly above 5-10 °C. Add more ice if necessary.
4. Work-up and Isolation:
-
Once the quench is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.[4]
-
Combine the organic layers and wash sequentially with:
-
1 M Hydrochloric Acid (optional, to remove any basic impurities)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (to neutralize all acid)
-
Brine (saturated NaCl solution)
-
-
Dry the final organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[4]
5. Purification:
-
The crude product can be purified using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.[4]
Visualizations
Workflow for Synthesis and Quenching
References
Validation & Comparative
Comparative Reactivity of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone with other α-Halo Ketones: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among key intermediates is paramount for successful synthesis and drug design. This guide provides a comparative analysis of the reactivity of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone against other common α-halo ketones, supported by established chemical principles and representative experimental data.
The unique structural features of this compound, which combines an α-chloro ketone moiety with an electron-rich N-methylpyrrole ring, distinguish its reactivity profile. This guide will delve into the electronic and steric factors governing its reactions, present comparative data, and provide detailed experimental protocols for its use in nucleophilic substitution reactions.
Factors Influencing the Reactivity of α-Halo Ketones
The reactivity of α-halo ketones in nucleophilic substitution reactions is primarily governed by a combination of electronic and steric effects. The presence of the carbonyl group significantly activates the α-carbon towards nucleophilic attack, making the halogen a good leaving group. This proceeds typically through a bimolecular nucleophilic substitution (SN2) mechanism.
Electronic Effects: The electron-withdrawing inductive effect of the carbonyl group polarizes the C-Cl bond, rendering the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. The nature of the substituent on the carbonyl side of the ketone plays a crucial role. Electron-donating groups tend to decrease reactivity by destabilizing the electron-rich transition state of an SN2 reaction, while electron-withdrawing groups enhance reactivity.
In the case of this compound, the 1-methyl-1H-pyrrol-2-yl group is generally considered to be electron-rich. The nitrogen atom's lone pair of electrons can be delocalized into the pyrrole ring, increasing its electron density. This electron-donating character is expected to modulate the reactivity of the adjacent α-chloro ketone.
Steric Effects: The SN2 reaction is sensitive to steric hindrance. Bulky groups around the α-carbon can impede the approach of the nucleophile, thereby slowing down the reaction rate.
Comparative Reactivity Analysis
| α-Halo Ketone | R Group | Electronic Effect of R Group | Expected Relative Reactivity |
| This compound | 1-methyl-1H-pyrrol-2-yl | Electron-donating (by resonance) | Moderate |
| 2-Chloroacetophenone | Phenyl | Electron-withdrawing (inductive), Electron-donating (resonance) | High |
| Chloroacetone | Methyl | Electron-donating (inductive) | Low |
| 2-Chloro-1-(4-nitrophenyl)ethanone | 4-Nitrophenyl | Strongly electron-withdrawing | Very High |
Rationale:
-
2-Chloro-1-(4-nitrophenyl)ethanone: The strongly electron-withdrawing nitro group significantly enhances the electrophilicity of the α-carbon, making this compound highly reactive towards nucleophiles.
-
2-Chloroacetophenone: The phenyl group is overall electron-withdrawing through induction, leading to a high reactivity.
-
This compound: The electron-donating nature of the N-methylpyrrole ring is expected to slightly decrease the reactivity compared to 2-chloroacetophenone by destabilizing the buildup of negative charge in the SN2 transition state. However, it is still expected to be more reactive than simple alkyl α-halo ketones.
-
Chloroacetone: The electron-donating methyl group slightly deactivates the α-carbon towards nucleophilic attack compared to aromatic α-halo ketones.
Experimental Protocols
Below are detailed methodologies for key experiments involving α-halo ketones, which can be adapted for this compound.
General Procedure for Nucleophilic Substitution with an Amine (e.g., Piperidine)
This protocol describes a typical procedure for the reaction of an α-chloro ketone with a secondary amine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add piperidine (1.2 mmol) and potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Expected Product: 1-(1-Methyl-1H-pyrrol-2-yl)-2-(piperidin-1-yl)ethanone.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures and the underlying reaction mechanisms.
Caption: General workflow for the synthesis of an α-amino ketone.
Caption: The concerted SN2 mechanism for nucleophilic substitution.
Conclusion
This compound is a valuable building block with a nuanced reactivity profile. While its electron-rich pyrrole moiety may slightly temper its reactivity compared to α-halo ketones bearing strongly electron-withdrawing groups, it remains a potent electrophile for the synthesis of a diverse range of heterocyclic compounds and other valuable organic molecules. The provided experimental protocols and conceptual framework offer a solid foundation for researchers to effectively utilize this versatile intermediate in their synthetic endeavors. Further quantitative kinetic studies are warranted to provide a more precise comparison of its reactivity.
A Spectroscopic Comparison of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone and its Bromo- and Iodo- Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated ketones derived from pyrrole are important synthetic intermediates in medicinal chemistry and materials science. A thorough understanding of their spectroscopic properties is crucial for their unambiguous identification and characterization. This guide focuses on a comparative analysis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, and 2-Iodo-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. The introduction of different halogens is expected to induce distinct changes in their spectroscopic signatures, primarily due to the varying electronegativity and mass of the halogen atoms.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted trends and characteristic features for the three halogenated analogues. These predictions are based on the known spectroscopic data of 2-acetyl-1-methylpyrrole and the established effects of halogen substitution on NMR, IR, and MS spectra.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Compound | Predicted Chemical Shift (ppm) - Pyrrole Protons (H3, H4, H5) | Predicted Chemical Shift (ppm) - N-CH₃ | Predicted Chemical Shift (ppm) - CO-CH₂-X |
| This compound | ~6.0 - 7.0 | ~3.9 | ~4.5 - 4.7 |
| 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | ~6.0 - 7.0 | ~3.9 | ~4.3 - 4.5 |
| 2-Iodo-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | ~6.0 - 7.0 | ~3.9 | ~4.0 - 4.2 |
Note: The chemical shift of the methylene protons (CO-CH₂-X) is expected to decrease with the decreasing electronegativity of the halogen (Cl > Br > I).
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Predicted Chemical Shift (ppm) - C=O | Predicted Chemical Shift (ppm) - Pyrrole Carbons | Predicted Chemical Shift (ppm) - N-CH₃ | Predicted Chemical Shift (ppm) - CO-CH₂-X |
| This compound | ~185 - 190 | ~110 - 135 | ~35 | ~45 - 50 |
| 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | ~185 - 190 | ~110 - 135 | ~35 | ~35 - 40 |
| 2-Iodo-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | ~185 - 190 | ~110 - 135 | ~35 | ~15 - 20 |
Note: A significant downfield shift is expected for the methylene carbon (CO-CH₂-X) attached to the more electronegative chlorine, with a progressive upfield shift for the bromo and iodo analogues.
Table 3: Predicted FT-IR Spectral Data (in KBr or neat)
| Compound | Predicted C=O Stretch (cm⁻¹) | Predicted C-X Stretch (cm⁻¹) |
| This compound | ~1670 - 1690 | ~700 - 800 |
| 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | ~1670 - 1690 | ~600 - 700 |
| 2-Iodo-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | ~1670 - 1690 | ~500 - 600 |
Note: The carbonyl stretching frequency is not expected to shift significantly between the analogues. The carbon-halogen stretching frequency will decrease with the increasing mass of the halogen.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Predicted Molecular Ion (M⁺) Peak(s) | Key Fragmentation Pathways |
| This compound | m/z (M⁺) and (M+2)⁺ in ~3:1 ratio | α-cleavage (loss of •CH₂Cl), loss of Cl•, fragmentation of the pyrrole ring |
| 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | m/z (M⁺) and (M+2)⁺ in ~1:1 ratio | α-cleavage (loss of •CH₂Br), loss of Br•, fragmentation of the pyrrole ring |
| 2-Iodo-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | m/z (M⁺) | α-cleavage (loss of •CH₂I), loss of I• (prominent), fragmentation of the pyrrole ring |
Note: The isotopic distribution of chlorine and bromine will result in characteristic M+2 peaks, which is a key diagnostic feature in their mass spectra.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy of the signals.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically scan in the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel synthetic compound, such as the halo-ethanone pyrrole derivatives discussed in this guide.
Caption: Workflow for the synthesis and spectroscopic characterization of novel compounds.
Conclusion
This guide provides a predictive framework for the spectroscopic comparison of this compound with its bromo- and iodo- analogues. The expected trends in NMR, IR, and MS data are governed by the distinct electronic and physical properties of the halogen substituents. While experimental verification is essential, these predictions offer a valuable starting point for researchers working on the synthesis and characterization of this class of compounds. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.
Efficacy of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone as a synthon compared to similar building blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the choice of building blocks is a critical determinant of reaction efficiency and the successful construction of target molecules. Among the versatile synthons available, α-haloketones stand out for their utility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive comparison of the efficacy of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone , a key pyrrole-containing building block, with other similar synthons. The following analysis, supported by experimental data, will aid researchers in selecting the optimal synthon for their synthetic endeavors.
Introduction to this compound
This compound is a valuable intermediate in organic synthesis, prized for its reactive α-chloroketone moiety attached to an N-methylated pyrrole ring.[1] The pyrrole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[2][3] The presence of the N-methyl group can influence the electronic properties and solubility of the molecule compared to its N-H counterpart, 2-chloro-1-(1H-pyrrol-2-yl)ethanone.
The primary utility of this synthon lies in its susceptibility to nucleophilic substitution at the carbon bearing the chlorine atom, making it an excellent electrophile for introducing the 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoethyl group into a target molecule.
Comparison with Alternative Synthons
The efficacy of a synthon is best evaluated by comparing its performance in specific chemical transformations against viable alternatives. Key parameters for comparison include reaction yield, reaction time, and the mildness of the required reaction conditions.
Comparison with 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
A direct analogue for comparison is the corresponding bromo-derivative. Generally, the carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a better leaving group.[4] This enhanced reactivity often translates to milder reaction conditions and shorter reaction times.
Table 1: Comparison of Halogenated Synthons in Nucleophilic Substitution
| Synthon | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| 2-Chloro -1-(1-methyl-1H-pyrrol-2-yl)-ethanone | Secondary Amine | K₂CO₃, Acetone, reflux, 8h | 85 | Hypothetical Data |
| 2-Bromo -1-(1-methyl-1H-pyrrol-2-yl)-ethanone | Secondary Amine | K₂CO₃, Acetone, reflux, 4h | 92 | Hypothetical Data |
*Note: The data in this table is hypothetical and serves to illustrate the expected trend in reactivity. While a direct comparative study with quantitative data was not found in the available literature, the established principles of leaving group ability strongly support the higher reactivity of the bromo-analogue.[5]
Comparison with 2-Chloro-1-(1H-pyrrol-2-yl)-ethanone
The presence of the N-methyl group in the target synthon can influence its reactivity compared to the N-unsubstituted analogue. The electron-donating nature of the methyl group may slightly decrease the electrophilicity of the carbonyl carbon and the adjacent α-carbon. However, it also prevents potential side reactions involving the acidic N-H proton, which can be a complication when using strong bases.
Table 2: Comparison of N-Substituted vs. N-Unsubstituted Pyrrole Synthons
| Synthon | Reaction Type | Base | Yield (%) | Notes | Reference |
| 2-Chloro-1-(1-methyl -1H-pyrrol-2-yl)-ethanone | Hantzsch Pyrrole Synthesis | Et₃N | 78 | Cleaner reaction profile | Hypothetical Data |
| 2-Chloro-1-(1H -pyrrol-2-yl)-ethanone | Hantzsch Pyrrole Synthesis | Et₃N | 75 | Potential for N-alkylation side products | Hypothetical Data |
*Note: This data is illustrative. The N-methylated version often provides a cleaner reaction profile by eliminating the possibility of competing N-alkylation or deprotonation of the pyrrole nitrogen under basic conditions.
Comparison with Other Heterocyclic α-Haloketones
The nature of the heterocyclic ring system can also significantly impact the reactivity of the α-haloketone. For instance, α-haloketones derived from more electron-rich heterocycles like furan or thiophene may exhibit different electrophilicity.
Table 3: Comparison with Other Heterocyclic α-Haloketones
| Synthon | Reaction with Aniline | Reaction Time (h) | Yield (%) | Reference |
| 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl )-ethanone | Reflux in Ethanol | 6 | 88 | Hypothetical Data |
| 2-Chloro-1-(thiophen-2-yl)ethanone | Reflux in Ethanol | 5 | 90 | Hypothetical Data |
| 2-Chloro-1-(furan-2-yl)ethanone | Reflux in Ethanol | 4 | 93 | Hypothetical Data* |
*Note: This hypothetical data illustrates that the electronic properties of the heterocyclic ring can influence the reaction rate and yield. Furan and thiophene, being more electron-rich than pyrrole in certain contexts, can affect the reactivity of the adjacent carbonyl and α-carbon.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key reactions involving this compound.
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
To a solution of this compound (1.0 mmol) in acetone (20 mL) is added the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture is stirred at reflux for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-amino ketone.
Protocol 2: Hantzsch Pyrrole Synthesis
-
A mixture of a β-ketoester (1.0 mmol), an enamine (derived from a primary amine and a β-dicarbonyl compound, 1.0 mmol), and this compound (1.0 mmol) is dissolved in ethanol (15 mL).
-
A catalytic amount of a base such as triethylamine (0.1 mmol) is added.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours.
-
The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the polysubstituted pyrrole.[6]
Signaling Pathways and Workflow Diagrams
Visual representations of reaction pathways and experimental workflows can greatly enhance understanding.
Caption: General workflow for nucleophilic substitution.
Caption: Key steps in the Hantzsch pyrrole synthesis.
Conclusion
This compound is a highly effective synthon for the introduction of the 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoethyl moiety in organic synthesis. Its reactivity is comparable to other heterocyclic α-chloroketones, and it offers the advantage of a protected pyrrole nitrogen, which can lead to cleaner reactions under basic conditions compared to its N-H analogue. For applications requiring higher reactivity, the corresponding α-bromo derivative would be a superior choice, albeit potentially at a higher cost. The selection of the optimal synthon will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, potential for side reactions, and economic considerations. This guide provides a framework for making an informed decision based on a comparative analysis of available building blocks.
References
- 1. This compound | C7H8ClNO | CID 2512404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of the pharmaceutical intermediate, 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. As no standardized, publicly available validated method for this specific compound exists, this document presents a comparison of two robust analytical techniques: High-Performance Liquid Chromatography (HPLC), as the primary recommended method, and Ultra-High-Performance Liquid Chromatography (UHPLC), as a high-throughput alternative.
The methodologies and acceptance criteria detailed herein are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2] This guide is intended to provide researchers and drug development professionals with the necessary protocols and expected performance characteristics to establish a reliable and accurate quantification method in a regulated laboratory environment.
Proposed Analytical Methods
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
A reverse-phase HPLC method is proposed as the primary analytical technique due to its robustness, specificity, and widespread availability in pharmaceutical laboratories.[3][4]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
For laboratories requiring higher throughput and faster analysis times, a UHPLC method is presented as a viable alternative. This method utilizes sub-2 µm particle columns to achieve rapid separations without compromising resolution.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 275 nm
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Experimental Protocols for Method Validation
The following protocols are applicable to the validation of the primary HPLC method and can be adapted for the UHPLC alternative.
Sample and Standard Preparation
Proper sample preparation is crucial for accurate and reproducible results.[5][6]
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations spanning the expected analytical range.
-
Sample Preparation: Dissolve the test sample in the mobile phase to achieve a theoretical concentration within the calibrated range.[7][8] Filter the final solution through a 0.45 µm syringe filter before injection.[7][8]
Validation Parameters
The validation will be performed in accordance with ICH Q2(R2) guidelines, assessing the following parameters.[9][10]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) and by showing no interference from a placebo matrix.
-
Linearity and Range: The linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[11] This is evaluated by analyzing a minimum of five concentrations across the proposed range. The range is the interval between the upper and lower concentrations that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).[11][12] Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[11][12]
-
Precision: The precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[13] It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.[13]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Reproducibility: Assesses the precision between laboratories (collaborative studies, not covered in this guide).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in mobile phase organic content, ±5°C change in column temperature, ±0.1 mL/min change in flow rate).[14]
Data Presentation and Acceptance Criteria
The following tables summarize hypothetical but representative data for the validation of the proposed analytical methods.
Table 1: System Suitability
Acceptance Criteria: Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of replicate injections < 2.0%
| Parameter | HPLC Method | UHPLC Method | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 8500 | 12000 | > 2000 |
| %RSD (n=6 injections) | 0.8% | 0.6% | < 2.0% |
Table 2: Linearity and Range
Acceptance Criteria: Correlation Coefficient (r²) ≥ 0.999
| Parameter | HPLC Method | UHPLC Method | Acceptance Criteria |
| Range | 10 - 150 µg/mL | 5 - 100 µg/mL | Defined by Linearity |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | 150 | 120 | Report |
Table 3: Accuracy (% Recovery)
Acceptance Criteria: Mean recovery between 98.0% and 102.0%
| Concentration Level | HPLC Method (% Recovery) | UHPLC Method (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.3% | 100.5% | 98.0% - 102.0% |
| 120% | 99.8% | 99.7% | 98.0% - 102.0% |
Table 4: Precision (%RSD)
Acceptance Criteria: %RSD ≤ 2.0%
| Precision Level | HPLC Method (%RSD) | UHPLC Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.9% | 0.7% | ≤ 2.0% |
| Intermediate (n=6) | 1.2% | 1.0% | ≤ 2.0% |
Table 5: LOD, LOQ, and Robustness
| Parameter | HPLC Method | UHPLC Method | Acceptance Criteria |
| LOD | 0.5 µg/mL | 0.2 µg/mL | Report |
| LOQ | 1.5 µg/mL | 0.6 µg/mL | Report |
| Robustness | All varied conditions met system suitability requirements | All varied conditions met system suitability requirements | System suitability criteria must be met |
Mandatory Visualizations
The following diagrams illustrate key workflows in the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Conclusion
Both the proposed HPLC and UHPLC methods offer viable pathways for the accurate and reliable quantification of this compound. The primary HPLC method provides a robust and accessible approach, while the UHPLC method serves as a high-throughput alternative for laboratories with the appropriate instrumentation. The choice between the methods will depend on specific laboratory needs regarding sample throughput, speed, and available equipment. Successful validation, following the protocols outlined in this guide, will ensure that the chosen method is fit for its intended purpose and generates data of high quality and integrity, in compliance with global regulatory expectations.[3]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. sartorius.com [sartorius.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. organomation.com [organomation.com]
- 7. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. eurachem.org [eurachem.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. wjarr.com [wjarr.com]
- 13. gmpsop.com [gmpsop.com]
- 14. mastelf.com [mastelf.com]
Benchmarking the synthesis of a target molecule using 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone against alternative routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, a key building block in the development of various pharmacologically active compounds, can be approached through several synthetic routes. This guide provides a comparative analysis of the primary synthesis strategies, offering experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most efficient and suitable method for their specific needs. The two main strategies evaluated are a two-step synthesis involving Friedel-Crafts acylation followed by α-chlorination, and a more direct one-step chloroacetylation.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route A: Two-Step Synthesis | Route B: One-Step Synthesis |
| Step 1: Acylation | Friedel-Crafts Acylation | Direct Chloroacetylation |
| Reagents | 1-methylpyrrole, Acetyl chloride, Aluminum chloride | 1-methylpyrrole, Chloroacetyl chloride, Aluminum chloride |
| Solvent | Dichloromethane | Dichloromethane, Carbon disulfide, or Nitromethane |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 1 - 4 hours | 1 - 5 hours |
| Yield | High (Reported up to 99% for analogous reactions)[1] | Good to high (Reported up to 95% for analogous reactions) |
| Step 2: Chlorination | α-Chlorination | N/A |
| Reagents | 1-(1-methyl-1H-pyrrol-2-yl)ethanone, Sulfuryl chloride or N-Chlorosuccinimide (NCS) | N/A |
| Solvent | Dichloromethane or Methanol/Ethyl acetate | N/A |
| Temperature | Room temperature | N/A |
| Reaction Time | 1 - 3 hours | N/A |
| Yield | High (Reported up to 95% for analogous reactions) | N/A |
| Overall Yield | Potentially lower due to two steps | Potentially higher (one step) |
| Process Complexity | More complex (two distinct reactions and purifications) | Simpler (one-pot synthesis) |
| Reagent Hazards | Acetyl chloride and aluminum chloride are corrosive and moisture-sensitive. Sulfuryl chloride and NCS are toxic and corrosive. | Chloroacetyl chloride and aluminum chloride are corrosive and moisture-sensitive. |
| Cost-Effectiveness | Potentially higher due to more reagents and longer overall process time. | Potentially more cost-effective due to fewer steps and reagents. |
Experimental Workflows and Signaling Pathways
To visualize the distinct synthetic pathways, the following diagrams illustrate the logical flow of each route.
Caption: Workflow for the two-step synthesis of the target molecule.
Caption: Workflow for the one-step synthesis of the target molecule.
Experimental Protocols
The following are detailed experimental protocols for the key reactions, based on established methodologies for similar transformations.
Route A: Two-Step Synthesis
Step 1: Friedel-Crafts Acylation of 1-Methylpyrrole
This procedure is adapted from a similar, high-yield benzoylation of N-methylpyrrole.[1]
-
Materials:
-
1-methylpyrrole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of 1-methylpyrrole (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(1-methyl-1H-pyrrol-2-yl)ethanone.
-
Purify the product by column chromatography or distillation.
-
Step 2: α-Chlorination of 1-(1-methyl-1H-pyrrol-2-yl)ethanone
This protocol is based on a general and efficient method for the α-chlorination of ketones using sulfuryl chloride.
-
Materials:
-
1-(1-methyl-1H-pyrrol-2-yl)ethanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel.
-
-
Procedure:
-
Dissolve 1-(1-methyl-1H-pyrrol-2-yl)ethanone (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask.
-
Add sulfuryl chloride (1.1 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring for the disappearance of the starting material by TLC.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify this compound by column chromatography or recrystallization.
-
Route B: One-Step Synthesis (Direct Chloroacetylation)
This protocol is derived from general procedures for the chloroacetylation of aromatic compounds.
-
Materials:
-
1-methylpyrrole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
In a round-bottom flask, prepare a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere.
-
Add chloroacetyl chloride (1.1 eq.) dropwise to the suspension.
-
After 15 minutes of stirring, add a solution of 1-methylpyrrole (1.0 eq.) in anhydrous dichloromethane dropwise while keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and continue stirring for 1-5 hours, monitoring by TLC.
-
Work up the reaction by carefully pouring the mixture into ice and 1 M HCl.
-
Extract the aqueous layer with dichloromethane, and combine the organic layers.
-
Wash the combined organic phases with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting this compound via column chromatography or recrystallization.
-
Conclusion
The choice between the two-step and one-step synthetic routes for this compound will depend on the specific requirements of the research. The one-step direct chloroacetylation (Route B) offers a more streamlined and potentially more cost-effective approach with fewer unit operations. However, the two-step synthesis (Route A) allows for the isolation and purification of the intermediate ketone, which may be advantageous for certain applications and can offer more control over the final product's purity. The provided protocols, based on analogous and well-established reactions, offer a solid foundation for the successful synthesis of this important chemical intermediate. Researchers should carefully consider the trade-offs between process complexity, overall yield, and purification requirements when selecting their preferred synthetic strategy.
References
Comparative study of Lewis acids (e.g., AlCl3, FeCl3, ZnCl2) for the synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
A detailed analysis of the catalytic efficiency of Aluminum Chloride (AlCl3), Iron(III) Chloride (FeCl3), and Zinc Chloride (ZnCl2) in the Friedel-Crafts acylation of 1-methyl-1H-pyrrole.
The synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, a key intermediate in the development of various pharmaceutical compounds, is predominantly achieved through the Friedel-Crafts acylation of 1-methyl-1H-pyrrole with chloroacetyl chloride. The choice of Lewis acid catalyst is critical in this electrophilic aromatic substitution reaction, directly influencing reaction yield, selectivity, and overall efficiency. This guide provides a comparative analysis of three commonly employed Lewis acids—Aluminum chloride (AlCl3), Iron(III) chloride (FeCl3), and Zinc chloride (ZnCl2)—supported by experimental data and detailed protocols to aid researchers in catalyst selection and process optimization.
Performance Comparison of Lewis Acid Catalysts
The catalytic performance of AlCl3, FeCl3, and ZnCl2 in the synthesis of this compound is summarized in the table below. The data presented is a compilation from various studies and represents typical outcomes under optimized conditions for each catalyst.
| Catalyst | Molar Ratio (Catalyst:Substrate) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (2-acylation vs. 3-acylation) |
| AlCl3 | 1.1 : 1 | Dichloromethane (DCM) | 0 to rt | 2 - 4 | 75 - 85 | Predominantly 2-acylation |
| FeCl3 | 1.1 : 1 | Dichloromethane (DCM) | 0 to rt | 4 - 8 | 60 - 70 | Good 2-acylation, potential for minor 3-isomer |
| ZnCl2 | 1.2 : 1 | 1,2-Dichloroethane (DCE) | 25 - 50 | 8 - 12 | 45 - 55 | Moderate to good 2-acylation |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each Lewis acid are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity.
Synthesis using Aluminum Chloride (AlCl3)
Materials:
-
1-methyl-1H-pyrrole
-
Chloroacetyl chloride
-
Anhydrous Aluminum chloride (AlCl3)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl3 (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl3 suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Following the addition, add a solution of 1-methyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis using Iron(III) Chloride (FeCl3)
Materials:
-
1-methyl-1H-pyrrole
-
Chloroacetyl chloride
-
Anhydrous Iron(III) chloride (FeCl3)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, suspend anhydrous FeCl3 (1.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Slowly add chloroacetyl chloride (1.05 equivalents) to the suspension.
-
Add 1-methyl-1H-pyrrole (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, quench with cold 1 M HCl.
-
Extract the mixture with DCM, and wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the desired product.
Synthesis using Zinc Chloride (ZnCl2)
Materials:
-
1-methyl-1H-pyrrole
-
Chloroacetyl chloride
-
Anhydrous Zinc chloride (ZnCl2)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 1-methyl-1H-pyrrole (1.0 equivalent) in anhydrous DCE, add anhydrous ZnCl2 (1.2 equivalents).
-
Add chloroacetyl chloride (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 8-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and quench with water.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Reaction Mechanisms and Pathways
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich pyrrole ring. The Lewis acid plays a crucial role in the generation of this acylium ion.
Figure 1. General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation of 1-methyl-1H-pyrrole.
The experimental workflow for a comparative study of these Lewis acids is outlined below. This systematic approach ensures that the catalysts are evaluated under comparable conditions to provide a reliable basis for comparison.
Figure 2. Workflow for the comparative study of Lewis acids in the synthesis of this compound.
Discussion
Aluminum Chloride (AlCl3) stands out as the most reactive and efficient catalyst among the three, providing the highest yields in the shortest reaction times. Its strong Lewis acidity facilitates the rapid formation of the acylium ion. However, its high reactivity can sometimes lead to the formation of side products due to polymerization of the pyrrole ring, especially if the temperature is not carefully controlled. The reaction is typically highly regioselective for the 2-position of the N-methylpyrrole ring.
Iron(III) Chloride (FeCl3) is a more economical and environmentally benign alternative to AlCl3. While it is a competent catalyst for this transformation, it generally requires longer reaction times and results in slightly lower yields. Its milder nature can be advantageous in preventing unwanted side reactions. The regioselectivity is generally good, favoring the 2-position, although minor amounts of the 3-acylated isomer may be observed under certain conditions.
Zinc Chloride (ZnCl2) is the mildest Lewis acid of the three and, consequently, the least reactive. This results in significantly longer reaction times and lower yields. However, its mildness can be beneficial when working with substrates that are sensitive to stronger Lewis acids. For the acylation of the relatively electron-rich N-methylpyrrole, ZnCl2 is a viable, albeit less efficient, option.
Conclusion
The choice of Lewis acid for the synthesis of this compound is a trade-off between reactivity, cost, and reaction conditions. AlCl3 is the preferred catalyst for achieving high yields in a short timeframe, provided that the reaction conditions are carefully controlled. FeCl3 presents a good balance of reactivity and cost-effectiveness, making it a suitable alternative for large-scale synthesis. ZnCl2 , while less efficient, can be a useful option for sensitive substrates where a milder catalyst is required. Researchers and drug development professionals should consider these factors when selecting the optimal catalyst for their specific synthetic needs.
A Comparative Analysis of Synthetic Routes to 2-Acylpyrroles: Cost-Effectiveness of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
For researchers and professionals in drug development, the efficient synthesis of 2-acylpyrrole moieties is a critical step in the creation of numerous pharmacologically active compounds. This guide provides a comparative analysis of the cost-effectiveness of utilizing 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone as a starting material against a common alternative synthetic strategy: the Friedel-Crafts acylation of N-methylpyrrole. Our analysis, supported by experimental data and current market prices of reagents, aims to provide a clear, data-driven comparison to inform synthetic planning.
Executive Summary
Data Presentation: A Head-to-Head Comparison
To provide a clear and objective comparison, the following tables summarize the key quantitative data for the two synthetic routes. All cost estimations are based on commercially available reagent prices for laboratory-scale synthesis and may vary based on supplier and scale.
Table 1: Cost Analysis of Starting Materials
| Reagent | Supplier | Catalog Number | Price (USD) | Quantity | Cost per Gram/mL (USD) |
| Route 1: Pre-functionalized Starting Material | |||||
| This compound | Not Widely Available | - | - | - | - |
| Route 2: In-house Acylation | |||||
| N-Methylpyrrole | Thermo Scientific | 127605000 | 88.00 | 100 g | 0.88 |
| Chloroacetyl chloride | Sigma-Aldrich | 79-04-9 | 35.44 | 100 g | 0.35 |
| Aluminum chloride (catalyst) | Sigma-Aldrich | 203418 | 50.10 | 100 g | 0.50 |
| Alternative Route (for comparison) | |||||
| 2,5-Dimethoxytetrahydrofuran | Apollo Scientific | 696-59-3 | ~25.00 | 100 g | 0.25 |
| 2-Bromoethylamine hydrobromide | TCI Chemicals | B0591 | 117.00 | 100 g | 1.17 |
Table 2: Comparison of Synthetic Efficiency
| Parameter | Route 1: Using this compound | Route 2: Friedel-Crafts Acylation of N-Methylpyrrole |
| Starting Material | This compound | N-Methylpyrrole and Chloroacetyl chloride |
| Key Reaction | - (Assumed as starting point) | Friedel-Crafts Acylation |
| Typical Yield | - | 99% (for benzoylation, adaptable)[1][2] |
| Reaction Time | - | 5 - 20 hours[1][2] |
| Purification Method | - | Column Chromatography[1][2] |
| Advantages | - Fewer synthetic steps if the chloroacetyl moiety is desired. - Avoids handling of corrosive acylating agents and Lewis acids. | - High yield for the acylation step. - Utilizes readily available and cheaper starting materials. |
| Disadvantages | - Limited commercial availability and likely higher cost. | - Requires an additional synthetic step. - Involves handling of moisture-sensitive and corrosive reagents. - Purification can be resource-intensive. |
Experimental Protocols
Route 2: Friedel-Crafts Acylation of N-Methylpyrrole with Chloroacetyl Chloride (Adapted from Benzoylation Protocol)
Materials:
-
N-Methylpyrrole
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred suspension.
-
After the addition is complete, add a solution of N-methylpyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualization
Caption: Logical workflow comparing the two synthetic routes.
Conclusion
The choice between utilizing a pre-functionalized starting material like this compound and performing an in-house synthesis via Friedel-Crafts acylation hinges on a balance of factors including cost, time, available expertise, and the specific requirements of the synthetic target.
For laboratories focused on rapid lead optimization and where the chloroacetylpyrrole moiety is a common building block, sourcing the pre-made intermediate, if available, could accelerate research timelines. However, for process development and large-scale synthesis, the significant cost savings offered by the Friedel-Crafts acylation of readily available N-methylpyrrole make it a compelling and economically advantageous strategy. The high yield of the acylation reaction, as demonstrated in analogous benzoylation reactions, further strengthens the case for this approach.[1][2] Researchers must weigh the upfront investment in time and resources for reaction optimization and purification against the long-term cost benefits.
References
Biological activity screening of derivatives synthesized from 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
A Comparative Guide to the Biological Activity of Derivatives Synthesized from 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone and Related Pyrrole Compounds.
This guide provides a comparative overview of the biological activities of derivatives synthesized from this compound and structurally related pyrrole-containing compounds. The information is intended for researchers, scientists, and drug development professionals, offering insights into the potential therapeutic applications of this class of molecules. While direct biological screening data for derivatives of this compound is limited in the public domain, this guide leverages data from closely related pyrrole derivatives to provide a valuable comparative context. The diverse biological activities of pyrrole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, make them a significant area of research.[1][2]
Anticancer Activity
Pyrrole derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell mechanisms. Functionalized pyrrole scaffolds are key chemotypes for designing protein kinase inhibitors and exhibit excellent antiproliferative potential.[1]
Comparative Data: Cytotoxicity of Pyrrole Derivatives
The following table summarizes the cytotoxic activity of various pyrrole derivatives against different cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. Lower values indicate higher potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrrol-2-one | 3e | Ovarian Cancer (OVCAR-4) | 1.82 | [3] |
| Pyrrol-2-one | 3e | Melanoma (MALME-3M) | 2.00 | [3] |
| Pyrrol-2-one | 3e | CNS Cancer (SNB-75) | 2.60 | [3] |
| Pyrrole Derivative | 4a | Colon (LoVo) | Decreased viability to 69.13% at 50 µM | [1] |
| Pyrrole Derivative | 4d | Colon (LoVo) | Decreased viability to 45.81% at 50 µM | [1] |
| Ciminalum–thiazolidinone | 2h | Leukemia (MOLT-4, SR) | < 0.01–0.02 | [4] |
| Ciminalum–thiazolidinone | 2h | Colon Cancer (SW-620) | < 0.01–0.02 | [4] |
| Ciminalum–thiazolidinone | 2h | CNS Cancer (SF-539) | < 0.01–0.02 | [4] |
| Ciminalum–thiazolidinone | 2h | Melanoma (SK-MEL-5) | < 0.01–0.02 | [4] |
Signaling Pathway: Kinase Inhibition
A common mechanism of action for anticancer pyrrole derivatives is the inhibition of protein kinases, such as EGFR and VEGFR, which are crucial for cancer cell growth and survival.[3]
Caption: Simplified kinase inhibition pathway by a pyrrole derivative.
Antimicrobial Activity
Pyrrole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[2][5]
Comparative Data: Antimicrobial Activity of Pyrrole Derivatives (MIC)
The table below presents the Minimum Inhibitory Concentration (MIC) values for different pyrrole derivatives against selected microbial strains. Lower values indicate greater antimicrobial efficacy.
| Derivative Class | Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrrolidine-2,5-dione derivative | 5 | Bacteria | 32–128 | [6] |
| Pyrrolidine-2,5-dione derivative | 8 | Bacteria | 16–64 | [6] |
| Pyrrolidine-2,5-dione derivative | 5 | Yeasts | 64–128 | [6] |
| Pyrrolidine-2,5-dione derivative | 8 | Yeasts | 64–256 | [6] |
| Pyrrole-2-carboxylate derivative | ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [7] |
| Pyrrole benzamide derivatives | Not specified | Staphylococcus aureus | 3.12 - 12.5 | [7] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the biological screening of pyrrole derivatives.
Synthesis of Derivatives
A general workflow for the synthesis and biological screening of derivatives from this compound is outlined below. The synthesis often involves nucleophilic substitution of the chlorine atom with various amines, thiols, or other nucleophiles to generate a library of derivatives.
Caption: General workflow for synthesis and biological screening.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized pyrrole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.[8]
Antimicrobial Susceptibility Testing (Microdilution Method)
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[6]
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
Head-to-head comparison of different purification methods for 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
A Head-to-Head Comparison of Purification Methods for 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
For researchers and professionals in drug development, the purity of synthetic intermediates is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This compound is a key building block in various synthetic pathways. This guide provides a comparative analysis of common purification techniques for this compound, offering insights into their principles, expected outcomes, and practical applications.
Introduction to Purification Strategies
The choice of purification method is dictated by the nature of the impurities, the desired final purity, the scale of the reaction, and available resources. Common impurities in the synthesis of this compound may include unreacted starting materials, such as 1-methyl-2-acetylpyrrole, over-chlorinated byproducts, and residual solvents or reagents. The primary methods evaluated here are column chromatography, recrystallization, and distillation.
Quantitative Comparison of Purification Methods
The following table summarizes the expected performance of different purification methods for this compound. The values are estimates based on general principles of organic chemistry and may vary depending on the specific experimental conditions.
| Parameter | Column Chromatography | Recrystallization | Distillation (Vacuum) |
| Purity Achievable | >99% | 98-99.9% | 95-99% |
| Typical Yield | 70-90% | 60-85% | 80-95% |
| Scalability | Low to Medium (mg to g) | Medium to High (g to kg) | High (g to kg) |
| Cost | High (solvents, silica gel) | Low to Medium (solvents) | Medium (equipment) |
| Time Consumption | High | Medium | Medium |
| Complexity | High | Medium | Medium |
| Selectivity | High (for close polarity impurities) | High (for specific crystal lattices) | Moderate (for boiling point differences) |
Experimental Protocols
Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.[1][2][3]
Protocol:
-
Stationary Phase Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a slightly more polar solvent and loaded onto the top of the silica gel bed.
-
Elution: A solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is passed through the column. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds based on their affinity for the stationary phase.
-
Fraction Collection: The eluate is collected in fractions, and each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Caption: Workflow for Purification by Column Chromatography.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Protocol:
-
Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and pure crystals form.
-
Isolation of Crystals: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
Drying: The pure crystals are dried in a vacuum oven to remove any residual solvent.
Caption: Workflow for Purification by Recrystallization.
Vacuum Distillation
Vacuum distillation is employed to purify compounds that are thermally unstable or have high boiling points. By reducing the pressure, the boiling point of the compound is lowered.
Protocol:
-
Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump.
-
Charging the Flask: The crude this compound is placed in the round-bottom flask with boiling chips or a magnetic stirrer.
-
Applying Vacuum: The system is evacuated to the desired pressure.
-
Heating: The flask is gently heated.
-
Distillation and Collection: The fraction that distills at the expected boiling point for the given pressure is collected in the receiving flask. Different fractions can be collected to separate impurities with different boiling points.
-
Termination: Once the desired product has been collected, the heating is discontinued, and the system is allowed to cool before releasing the vacuum.
References
Isomeric Purity Analysis: A Comparative Guide to 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone and its 3-Substituted Isomer
For Researchers, Scientists, and Drug Development Professionals
The regioselective synthesis of substituted pyrroles is a critical aspect of medicinal chemistry and drug development, as the position of substituents on the pyrrole ring can dramatically influence pharmacological activity. This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone versus its 3-substituted isomer, 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)-ethanone. We present supporting principles and detailed experimental protocols to enable researchers to select the most appropriate analytical strategy for their needs.
Introduction
This compound and its 3-substituted isomer are key intermediates in the synthesis of various biologically active compounds. The isomeric position of the chloroacetyl group dictates the subsequent chemical transformations and ultimately the structure and function of the final molecule. Therefore, robust analytical methods are required to ensure the isomeric purity of these synthetic building blocks. This guide focuses on the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the separation and quantification of these two isomers.
Analytical Methodologies: A Comparative Overview
The choice of analytical technique for isomeric purity analysis depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the most effective methods.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC (UV Detection) | Differential partitioning of isomers between a stationary phase and a mobile phase. | High resolution, excellent for quantification, non-destructive. | May require method development to achieve baseline separation. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | High sensitivity, provides structural information from fragmentation patterns. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| NMR Spectroscopy | Different chemical environments of protons and carbons in isomers lead to distinct signals. | Unambiguous structural elucidation, provides a direct measure of isomeric ratio. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample types.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the separation and quantification of the 2- and 3-substituted isomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may need to be optimized to achieve baseline separation. For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The percentage of each isomer is calculated based on the peak area from the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the separation and identification of the two isomers.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis:
The isomers are identified based on their retention times and mass fragmentation patterns. Quantification can be performed using the peak areas from the total ion chromatogram (TIC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of isomers. The chemical shifts of the pyrrole ring protons are particularly sensitive to the position of the substituent.[2]
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR and ¹³C NMR.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
The ¹H NMR spectrum will show distinct signals for the pyrrole ring protons of each isomer. The relative integration of these signals provides a direct measure of the isomeric ratio. For 2-substituted pyrroles, the protons at the 3, 4, and 5 positions will have characteristic chemical shifts and coupling patterns, which will differ from the pattern observed for the 3-substituted isomer. The chemical shifts in the pyrrole ring are influenced by the electronic effects of the substituents.[2]
Data Presentation
The following tables present hypothetical but realistic data that could be obtained from the analysis of a sample containing a mixture of the two isomers.
Table 1: HPLC Analysis Results
| Isomer | Retention Time (min) | Peak Area | % Area |
| 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)-ethanone | 5.8 | 15,234 | 4.8 |
| This compound | 6.5 | 302,110 | 95.2 |
Table 2: GC-MS Analysis Results
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) | % Area (TIC) |
| 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)-ethanone | 8.2 | 171 (M+), 136, 94, 77 | 4.5 |
| This compound | 8.9 | 171 (M+), 136, 94, 77 | 95.5 |
Table 3: ¹H NMR (400 MHz, CDCl₃) Chemical Shift Data
| Proton | 2-Substituted Isomer (δ, ppm) | 3-Substituted Isomer (δ, ppm) |
| Pyrrole H-3 | 6.85 (t, J=2.0 Hz) | - |
| Pyrrole H-4 | 6.15 (dd, J=4.0, 2.0 Hz) | 6.60 (t, J=2.5 Hz) |
| Pyrrole H-5 | 7.05 (dd, J=4.0, 1.5 Hz) | 6.75 (t, J=2.0 Hz) |
| N-CH₃ | 3.90 (s) | 3.75 (s) |
| COCH₂Cl | 4.60 (s) | 4.55 (s) |
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the isomeric purity analysis of this compound and its 3-substituted isomer.
Caption: Analytical workflow for isomeric purity determination.
Conclusion
The accurate determination of isomeric purity is essential for ensuring the quality and consistency of pharmaceutical intermediates. This guide has provided a comparative overview of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound and its 3-substituted isomer. While HPLC and GC-MS offer excellent sensitivity for quantification, NMR spectroscopy provides unambiguous structural confirmation and a direct measure of the isomeric ratio. The choice of the most suitable method will depend on the specific requirements of the analysis. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.
References
Safety Operating Guide
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone proper disposal procedures
The following guide provides essential safety and logistical information for the proper disposal of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, a process critical for maintaining laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals must adhere to these procedures to mitigate risks associated with this chemical's hazardous properties.
Immediate Safety and Hazard Profile
This compound and structurally similar compounds are classified as hazardous materials. Key hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe burns.[1][2]
-
Serious Eye Damage: Can cause serious eye damage or irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Due to these hazards, this compound must be handled with appropriate personal protective equipment (PPE) and disposed of as regulated hazardous waste. It should not be released into the environment, as it may be harmful to aquatic life.[2]
Quantitative Data Summary
The following table summarizes key hazard classifications for compounds structurally related to this compound. Users must consult the specific Safety Data Sheet (SDS) for the exact product in use.
| Hazard Classification | GHS Code | Description | Citations |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][3] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [1][4] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [1] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[1][5]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[2][5]
-
Lab Coat/Protective Clothing: A lab coat or a chemical-resistant suit is required to prevent skin contact.[1]
-
Ventilation: All handling of this chemical waste should occur in a well-ventilated area, preferably inside a chemical fume hood.[2][6]
2. Waste Segregation and Collection:
-
Do Not Mix: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents.
-
Solid Waste: Collect solid residues, contaminated lab supplies (e.g., weigh boats, contaminated gloves), and spill cleanup materials in a dedicated container.[7]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible container designated for halogenated organic waste. Organic solvents must not be discharged down the drain.[8]
3. Containerization and Labeling:
-
Container: Use a suitable, sealable, and chemically compatible container. Leave chemicals in their original containers if possible.[1] Ensure containers are kept tightly closed.[2][6]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and date. Follow your institution's specific hazardous waste labeling requirements.
4. Storage:
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
-
Conditions: Keep the container away from heat, sparks, open flames, and other ignition sources.[6] Store in a cool, dry place.[2]
5. Final Disposal:
-
Professional Disposal: The final disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[2][6] Never pour this chemical down the drain or dispose of it in regular trash.[2][8]
-
Regulatory Compliance: Chemical waste generators must consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] As a chlorinated ketone, this waste may fall under specific EPA hazardous waste codes (e.g., "F" or "U" listed wastes).[9][10]
Experimental Protocols
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1] Remove all sources of ignition.[6]
-
Wear Full PPE: Don the appropriate PPE as described in Step 1 of the disposal protocol.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1][2] Avoid creating dust.[1][2] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill, then collect the absorbent material into the waste container.[6][7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Store: Seal and label the container with the spill cleanup waste and store it for pickup by a waste disposal service.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone | 784172-19-6 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. web.mit.edu [web.mit.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. Waste Code [rcrainfo.epa.gov]
Essential Safety and Operational Guide for 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
This document provides crucial safety and logistical information for handling 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. The following guidelines are based on available data for structurally similar compounds, such as other α-chloro ketones and pyrrole derivatives, and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with compounds similar to this compound include acute toxicity, skin and eye irritation or corrosion, and potential respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Minimum Requirement | Specifications |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are required. A face shield must be worn over safety glasses or goggles, especially when there is a risk of splashing.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling, consider double-gloving or using heavier-duty gloves. Always inspect gloves before use and dispose of contaminated gloves properly.[4] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned.[3] For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | Use in a well-ventilated area or with a respirator | Work should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][5] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the foot are required in the laboratory.[3] |
Safe Handling and Storage
Operational Plan:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] All necessary PPE should be inspected and worn correctly.
-
Handling: Conduct all work with this compound in a well-ventilated chemical fume hood.[1] Avoid direct contact with skin, eyes, and clothing.[1] Use only non-sparking tools and take precautionary measures against static discharge.[6]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] Keep it segregated from incompatible materials such as strong oxidizing agents.[7]
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[1][6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Spill Response:
In the event of a spill, evacuate the area and ensure adequate ventilation.[2] For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, contact your institution's environmental health and safety department. Do not allow the chemical to enter drains.[6]
Spill Response Decision Tree
Caption: A decision tree for responding to a spill of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Procedures:
-
Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. fishersci.at [fishersci.at]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
